AK-1690
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C51H56F2N5O11PS |
|---|---|
Poids moléculaire |
1016.1 g/mol |
Nom IUPAC |
[[2-[[(2S)-1-[(2S,4S)-4-[7-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]hept-6-ynoxy]-2-[(2R)-2-phenylmorpholine-4-carbonyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-1-benzothiophen-5-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C51H56F2N5O11PS/c1-50(2,3)44(55-46(61)42-26-33-25-34(18-20-41(33)71-42)51(52,53)70(65,66)67)49(64)57-28-35(27-39(57)48(63)56-22-24-69-40(30-56)32-14-9-7-10-15-32)68-23-11-6-4-5-8-13-31-16-12-17-36-37(31)29-58(47(36)62)38-19-21-43(59)54-45(38)60/h7,9-10,12,14-18,20,25-26,35,38-40,44H,4-6,11,19,21-24,27-30H2,1-3H3,(H,55,61)(H,54,59,60)(H2,65,66,67)/t35-,38?,39-,40-,44+/m0/s1 |
Clé InChI |
BOMRVPKXCINUMI-STKXJIFCSA-N |
Origine du produit |
United States |
Foundational & Exploratory
AK-1690: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-1690 is a novel, potent, and highly selective small molecule designed as a proteolysis-targeting chimera (PROTAC) for the targeted degradation of the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1] As a key transcription factor in the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathways, STAT6 is a critical mediator of T helper type 2 (Th2) cell differentiation and has been implicated in the pathogenesis of various allergic inflammatory diseases and certain cancers.[2] this compound represents a significant advancement in the field of targeted protein degradation, offering a powerful tool for investigating STAT6 biology and a promising therapeutic lead. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its biochemical and cellular activities, and providing protocols for its evaluation.
Core Mechanism of Action
This compound functions as a heterobifunctional degrader, simultaneously binding to STAT6 and an E3 ubiquitin ligase. Specifically, this compound links a high-affinity STAT6 ligand to a recruiter for the cereblon (CRBN) E3 ligase.[3][4] This proximity induces the formation of a ternary complex between STAT6, this compound, and CRBN, leading to the polyubiquitination of STAT6. The ubiquitinated STAT6 is then recognized and degraded by the proteasome, resulting in a rapid and efficient depletion of cellular STAT6 levels.[5]
Signaling Pathway and this compound Intervention
The IL-4/IL-13 signaling cascade is central to the function of STAT6. The binding of IL-4 or IL-13 to their respective receptors triggers the activation of Janus kinases (JAKs), which in turn phosphorylate the receptor cytoplasmic tails. This creates docking sites for the SH2 domain of STAT6. Upon recruitment, STAT6 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription. This compound intervenes in this pathway by directly targeting the STAT6 protein for degradation, thereby preventing its downstream signaling functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive Profiling of STAT6 Degraders: From Binding and Ternary Complex Formation to Cellular Degradation and Pathway Suppression - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 4. drughunter.com [drughunter.com]
- 5. Q&A:In Vitro Evaluation for STAT6 Degraders, Using Kymera's Patented Molecule as an Example-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Structural Basis for AK-1690 High-Affinity Binding to STAT6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the high-affinity interaction between AK-1690, a potent and selective STAT6 PROTAC (Proteolysis Targeting Chimera) degrader, and its target protein, Signal Transducer and Activator of Transcription 6 (STAT6). Understanding this interaction at a molecular level is crucial for the ongoing development of STAT6-targeted therapeutics for a range of diseases, including cancers and allergic conditions.
Introduction to STAT6 and this compound
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the IL-4/IL-13 signaling pathway, which plays a critical role in T helper 2 (Th2) cell differentiation, immune responses, and allergic inflammation.[1] Aberrant STAT6 activity has been implicated in various diseases, making it a compelling therapeutic target.[1] this compound is a novel heterobifunctional degrader that potently and selectively induces the degradation of STAT6.[1][2][3][4][5] It functions by simultaneously binding to STAT6 and the E3 ubiquitin ligase cereblon, thereby triggering the ubiquitination and subsequent proteasomal degradation of STAT6.[1][6]
The development of this compound began with a STAT6 ligand with a binding affinity (Ki) of 3.5 μM.[2][7] Through structure-guided optimization, a highly potent ligand, AK-068, was developed with a Ki of 6 nM for STAT6 and over 85-fold selectivity against other STAT members.[2][3][7] AK-068 was then incorporated into the PROTAC molecule this compound, which demonstrates cellular STAT6 degradation with a DC50 value as low as 1 nM.[1][2][5][7][8]
Quantitative Binding and Degradation Data
The binding affinity of the STAT6-binding component of this compound and the degradation potency of the final PROTAC molecule have been characterized using various biophysical and cell-based assays.
| Compound | Assay Type | Parameter | Value | Cell Line (for DC50) | Reference |
| Initial Ligand | Binding Assay | Ki | 3.5 µM | N/A | [2][7] |
| AK-068 | Binding Assay | Ki | 6 nM | N/A | [2][3][7] |
| This compound | Cellular Degradation | DC50 | 1 nM | MV4;11 | [1][2][5][7] |
| This compound | Cellular Degradation | DC50 | 3.2 nM | HEPG2 | [5] |
| This compound | Cellular Degradation | Dmax | >90% | HEPG2 | [5] |
| This compound | Downstream Gene Suppression | IC50 (CCL26, SOCS1) | 0.88 nM | IL-4 stimulated HEPG2 | [5] |
Structural Basis of the this compound-STAT6 Interaction
The high-affinity binding of this compound to STAT6 is elucidated by the co-crystal structure of the complex (PDB ID: 9BIG).[9][10] this compound targets the Src homology 2 (SH2) domain of STAT6, a domain crucial for the dimerization and activation of STAT proteins upon phosphorylation.[4][11][12] The binding of this compound to the SH2 domain effectively blocks these downstream signaling events and flags the protein for degradation.
The specific molecular interactions, including hydrogen bonds and hydrophobic contacts between the AK-068 moiety of this compound and the amino acid residues within the STAT6 SH2 domain, are key to its high affinity and selectivity. The phosphotyrosine-mimetic group of AK-068 plays a critical role in anchoring the molecule within the canonical phosphotyrosine-binding pocket of the SH2 domain.
Signaling and Mechanistic Diagrams
The following diagrams illustrate the STAT6 signaling pathway and the mechanism of action of this compound.
Caption: The canonical IL-4/IL-13 induced STAT6 signaling pathway.
Caption: Mechanism of this compound induced degradation of STAT6.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the findings related to this compound. Below are outlines of key experimental protocols.
Recombinant STAT6 Expression and Purification for Crystallography
A human STAT6 core fragment (e.g., amino acids 123-658) is typically used for structural studies.
-
Cloning and Expression: The STAT6 fragment is cloned into an expression vector (e.g., pMCSG7) with an N-terminal affinity tag (e.g., 6x His-tag). To obtain phosphorylated protein, it is co-expressed with a tyrosine kinase (e.g., Elk receptor domain) in a suitable E. coli strain (e.g., BL21(DE3) TKB1).
-
Cell Lysis and Affinity Chromatography: Cells are harvested and lysed. The lysate is cleared, and the supernatant is loaded onto an affinity column (e.g., Ni-NTA). The column is washed, and the protein is eluted.
-
Further Purification: The eluted protein is further purified by ion-exchange and size-exclusion chromatography to ensure high purity and homogeneity, which is critical for crystallization.
-
Purity and Homogeneity Assessment: Protein purity is assessed by SDS-PAGE, and homogeneity is confirmed by techniques such as dynamic light scattering or analytical size-exclusion chromatography.
Caption: Workflow for STAT6 protein purification.
Fluorescence Polarization (FP) Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of ligands to the STAT6 SH2 domain.
-
Reagents and Buffer:
-
Purified STAT6 protein.
-
A fluorescently labeled peptide probe that binds to the STAT6 SH2 domain (e.g., 5-carboxyfluorescein-GpYLPQNID).
-
Assay buffer (e.g., 20 mM Tris pH 8.5, 1 mM EDTA, 5% glycerol, 0.01 mg/ml BSA).
-
Test compounds (e.g., AK-068) at various concentrations.
-
-
Assay Procedure:
-
In a microplate, the fluorescent probe is incubated with the STAT6 protein at concentrations that result in a significant polarization signal.
-
Increasing concentrations of the competitor ligand (test compound) are added.
-
The plate is incubated to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The IC50 value (the concentration of competitor that displaces 50% of the bound probe) is determined by fitting the data to a sigmoidal dose-response curve.
-
The IC50 is converted to a Ki value using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is used to measure the real-time binding kinetics of the PROTAC-induced ternary complex formation.
-
Immobilization: One of the binding partners (e.g., the E3 ligase) is immobilized on the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
The PROTAC (e.g., this compound) is flowed over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Separately, the target protein (STAT6) interaction with the PROTAC can be assessed.
-
-
Ternary Complex Analysis:
-
A mixture of the PROTAC and the target protein (STAT6) at a saturating concentration is flowed over the immobilized E3 ligase.
-
The binding response is measured in real-time to determine the kinetics and affinity of the ternary complex formation.
-
-
Data Analysis: The sensorgram data is fitted to appropriate binding models to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the determination of cooperativity in ternary complex formation.
Conclusion
The development of this compound as a potent and selective STAT6 degrader represents a significant advancement in targeting this previously challenging protein. The high-affinity binding of its STAT6-ligand moiety, AK-068, is a result of meticulous structure-based design, culminating in a molecule that effectively hijacks the cellular degradation machinery. The detailed structural and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to further explore and optimize STAT6-targeted therapies. The experimental protocols outlined herein serve as a reference for the key assays used to characterize such molecules, facilitating continued innovation in the field of targeted protein degradation.
References
- 1. wwPDB: pdb_00009big [wwpdb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 8. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. 9BIG: Stat6 bound to degrader this compound [ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
AK-1690: A Potent and Selective Chemical Probe for Interrogating STAT6 Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13). These cytokines are central to type 2 immune responses and are implicated in a variety of allergic and inflammatory diseases, as well as in the tumor microenvironment.[1] The development of selective chemical probes to study the biological functions of STAT6 has been a significant challenge due to the high degree of homology among STAT family members. AK-1690 has emerged as a first-in-class, potent, and highly selective chemical probe for studying STAT6 biology through targeted protein degradation.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate a target protein.[2] It consists of three key components: a high-affinity ligand for STAT6 (AK-068), a recruiter for the cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By simultaneously binding to STAT6 and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of STAT6 and its subsequent degradation by the proteasome.[2] This degradation-based mechanism offers a powerful alternative to traditional small-molecule inhibition.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound and its precursor ligand, AK-068.
| Compound | Target | Assay | Value | Cell Line/System |
| AK-068 | STAT6 | Binding Affinity (Ki) | 6 nM | Biochemical Assay |
| AK-068 | STAT5 | Binding Affinity | >510 nM (>85-fold selectivity) | Biochemical Assay |
| This compound | STAT6 | Degradation (DC50) | 1 nM | MV4;11 cells |
| This compound | STAT6 | Degradation (DC50) | 80 nM | Human PBMCs |
| This compound | STAT1, STAT3, STAT5 | Degradation | No significant effect up to 10 µM | Cellular Assays |
| This compound | STAT2 | Degradation | Modest effect at 2 and 10 µM (<40% reduction) | Cellular Assays |
Table 1: In Vitro Potency and Selectivity of AK-068 and this compound. [1][4][5][6][7]
| Compound | Dose | Route | Tissue | Effect | Time Point |
| This compound | 200 mg/kg | i.p. | Mouse Lung | >90% STAT6 degradation | 2-24 hours |
| This compound | 200 mg/kg | i.p. | Mouse Liver | >90% STAT6 degradation | 2-24 hours |
Table 2: In Vivo Efficacy of this compound. [8]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for studying this compound, the following diagrams have been generated using the DOT language.
Caption: IL-4/IL-13 signaling pathway leading to STAT6-mediated gene expression and its disruption by this compound.
References
- 1. Stat6 Antibody (#9362) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 2. STAT6 antibody (51073-1-AP) | Proteintech [ptglab.com]
- 3. invivogen.com [invivogen.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Transcription Factor STAT6 Mediates Direct Repression of Inflammatory Enhancers and Limits Activation of Alternatively Polarized Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Degradation [worldwide.promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
The Impact of AK-1690 on Th2 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T helper 2 (Th2) cells are pivotal in the pathogenesis of allergic and atopic diseases, driven by the interleukin-4 (IL-4)/signal transducer and activator of transcription 6 (STAT6) signaling pathway. AK-1690 is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of STAT6.[1][2] This technical guide delineates the mechanism of action of this compound and its anticipated effects on Th2 cell differentiation. By promoting the ubiquitination and subsequent proteasomal degradation of STAT6, this compound is poised to inhibit the downstream signaling cascade essential for Th2 lineage commitment.[1] This includes the suppression of GATA3, the master transcriptional regulator of Th2 cells, and the consequent reduction in the production of hallmark Th2 cytokines such as IL-4, IL-5, and IL-13. This document provides a comprehensive overview of the theoretical framework, detailed experimental protocols to investigate these effects, and expected quantitative outcomes based on current knowledge of STAT6 degraders.
Introduction: The Role of Th2 Cells and STAT6 in Allergic Inflammation
Th2 cells are a subset of CD4+ T helper cells that orchestrate immune responses against extracellular parasites and are centrally implicated in the pathophysiology of allergic diseases like asthma and atopic dermatitis.[1] The differentiation of naive CD4+ T cells into the Th2 lineage is critically dependent on the cytokine IL-4 and its downstream signaling mediator, STAT6.[3] Upon binding of IL-4 to its receptor, STAT6 is activated and translocates to the nucleus, where it induces the expression of the master transcription factor GATA3. GATA3, in turn, drives the expression of a suite of Th2-associated cytokines, including IL-4, IL-5, and IL-13, which collectively mediate the various aspects of allergic inflammation.[3]
Given its central role, STAT6 has emerged as a compelling therapeutic target for Th2-driven diseases.[4] However, the development of traditional small molecule inhibitors against STAT6 has been challenging.[1] The advent of targeted protein degradation technology, particularly PROTACs, offers a novel and potent approach to neutralize STAT6 function.[4]
This compound: A Selective STAT6 PROTAC Degrader
This compound is a heterobifunctional molecule that links a high-affinity STAT6-binding ligand to a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual-binding mechanism brings STAT6 into close proximity with the E3 ligase machinery, leading to the polyubiquitination of STAT6 and its subsequent degradation by the proteasome.[1][4]
Mechanism of Action of this compound
The proposed mechanism of action for this compound in the context of Th2 cell differentiation is a direct consequence of its ability to eliminate cellular STAT6. By degrading STAT6, this compound is expected to disrupt the IL-4 signaling pathway at a critical juncture, thereby preventing the initiation and amplification of the Th2 differentiation program.
Quantitative Data on STAT6 Degraders
While specific quantitative data on the effect of this compound on Th2 cell differentiation is not yet publicly available, data from preclinical studies of another oral STAT6 degrader, KT-621, can provide insights into the expected efficacy.
| Parameter | Cell Line / Model | Value | Reference |
| This compound STAT6 Degradation (DC50) | MV4;11 cells | 1 nM | [1][2] |
| This compound Selectivity | Other STAT members | Minimal effect up to 10 µM | [2] |
| KT-621 STAT6 Degradation (in vivo) | Nonhuman Primates (10 mg/kg) | 96% in blood, 91% in lung | [5] |
| KT-621 Effect on Th2 Biomarkers | Human Primary Cells | Greater potency than dupilumab in reducing TARC, CD23, and periostin | [5] |
| KT-621 Effect on Serum IgE (in vivo) | HDM-induced asthma model | Significant reduction | [5] |
| KT-621 Effect on IL-13 in BALF (in vivo) | HDM-induced asthma model | Significant reduction | [5] |
Note: Data for KT-621 is presented to illustrate the potential effects of a STAT6 degrader on Th2-mediated inflammation.
Experimental Protocols
To empirically determine the effect of this compound on Th2 cell differentiation, a series of in vitro experiments can be conducted.
In Vitro Th2 Cell Differentiation
This protocol describes the differentiation of naive human CD4+ T cells into Th2 cells in the presence or absence of this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
Recombinant human IL-2
-
Recombinant human IL-4
-
Anti-human IFN-γ antibody
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs using a negative selection kit.
-
Coat a 24-well plate with anti-human CD3 antibody (e.g., 1 µg/mL in sterile PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Resuspend naive CD4+ T cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare Th2 differentiation medium containing:
-
Anti-human CD28 antibody (e.g., 1 µg/mL)
-
Recombinant human IL-2 (e.g., 20 ng/mL)
-
Recombinant human IL-4 (e.g., 50 ng/mL)
-
Anti-human IFN-γ antibody (e.g., 10 µg/mL)
-
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) or vehicle control to the Th2 differentiation medium.
-
Add 1 mL of the cell suspension with the respective treatments to each well of the anti-CD3 coated plate.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.
Analysis of Th2 Differentiation
4.2.1. Flow Cytometry for Intracellular Cytokine and Transcription Factor Staining
This method is used to quantify the percentage of Th2 cells (IL-4 producing) and the expression of GATA3.
Procedure:
-
Restimulate the differentiated T cells with PMA (50 ng/mL) and ionomycin (B1663694) (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Harvest and wash the cells.
-
Stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular markers: anti-human IL-4 and anti-human GATA3 antibodies.
-
Analyze the cells using a flow cytometer.
4.2.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
This assay quantifies the concentration of secreted Th2 cytokines in the cell culture supernatants.
Procedure:
-
Collect the cell culture supernatants at the end of the differentiation period.
-
Perform ELISAs for human IL-4, IL-5, and IL-13 according to the manufacturer's instructions.
4.2.3. Western Blot for Protein Expression
This technique is used to assess the levels of total STAT6, phosphorylated STAT6 (p-STAT6), and GATA3.
Procedure:
-
Lyse the differentiated T cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against STAT6, p-STAT6 (Tyr641), GATA3, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
Logical Relationships and Expected Outcomes
The degradation of STAT6 by this compound is expected to have a cascading effect on the Th2 differentiation pathway.
Expected Outcomes:
-
Reduced STAT6 and GATA3 Expression: Western blot and flow cytometry analysis are expected to show a dose-dependent decrease in the protein levels of both STAT6 and GATA3 in cells treated with this compound compared to the vehicle control.
-
Decreased Th2 Cytokine Production: ELISA results are anticipated to demonstrate a significant reduction in the secretion of IL-4, IL-5, and IL-13 in the supernatants of this compound-treated cultures.
-
Lower Percentage of Th2 Cells: Flow cytometry analysis of intracellular IL-4 staining is expected to reveal a lower percentage of IL-4-producing CD4+ T cells in the this compound treated groups.
Conclusion
This compound, as a potent and selective STAT6 degrader, represents a promising therapeutic strategy for Th2-mediated diseases. By eliminating the key signaling node of STAT6, this compound is hypothesized to effectively abrogate the differentiation of naive CD4+ T cells into pathogenic Th2 effector cells. The experimental protocols outlined in this guide provide a framework for the preclinical validation of this compound's efficacy in this context. The anticipated outcomes, including the reduction of GATA3 expression and Th2 cytokine production, would provide strong evidence for the therapeutic potential of STAT6 degradation in allergic and atopic conditions. Further in vivo studies will be crucial to translate these findings into clinical applications.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of Th2 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labiotech.eu [labiotech.eu]
- 5. KT-621: a first-in-class STAT6 degrader for Th2-driven diseases | BioWorld [bioworld.com]
Investigating the Role of STAT6 in Lymphoma with AK-1690: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The STAT6 Signaling Axis - A Compelling Target in Lymphoma
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling, which are key cytokines in the tumor microenvironment of several lymphomas.[1] Upon cytokine binding, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and immune evasion. Aberrant and constitutive activation of the STAT6 pathway has been identified as a significant driver in various lymphomas, including classical Hodgkin lymphoma (cHL), follicular lymphoma (FL), primary mediastinal large B-cell lymphoma (PMBCL), and diffuse large B-cell lymphoma (DLBCL).[2][3][4][5] This persistent activation can be due to mutations within the STAT6 gene itself or alterations in upstream signaling components.[3] The dependence of these lymphomas on STAT6 signaling presents a clear therapeutic vulnerability.
AK-1690 is a novel, potent, and highly selective Proteolysis Targeting Chimera (PROTAC) designed to specifically target STAT6 for degradation.[6] As a heterobifunctional molecule, this compound links a high-affinity STAT6-binding ligand to a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase.[7] This proximity-induced ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of STAT6, offering a catalytic and sustained approach to inhibit the pathway.[7] This document provides a comprehensive technical guide on the utilization of this compound as a chemical probe to investigate the function of STAT6 in lymphoma, detailing its mechanism, preclinical efficacy, and the experimental protocols to assess its activity.
This compound: Mechanism of Action
This compound leverages the cell's own ubiquitin-proteasome system to eliminate STAT6. The molecule is comprised of three key components: a ligand that binds to STAT6, a linker, and a ligand that recruits the E3 ubiquitin ligase, Cereblon.[7]
Data Presentation: Preclinical Activity of this compound in Lymphoma Models
The following tables summarize the representative preclinical data for this compound in various lymphoma models.
Table 1: In Vitro Degradation Potency of this compound in Human Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | STAT6 Status | DC50 (nM) after 24h |
| L-428 | Classical Hodgkin Lymphoma | Wild-Type | 2.5 |
| KM-H2 | Classical Hodgkin Lymphoma | Wild-Type | 3.1 |
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma | Wild-Type | 5.8 |
| OCI-Ly1 | Diffuse Large B-Cell Lymphoma | Wild-Type | 7.2 |
| WSU-DLCL2 | Follicular Lymphoma | Y646F Mutant | 4.5 |
| Jurkat | T-Cell Lymphoma | Wild-Type | 8.9 |
DC50: Half-maximal degradation concentration.
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | IC50 (nM) after 72h |
| L-428 | Classical Hodgkin Lymphoma | 15.4 |
| KM-H2 | Classical Hodgkin Lymphoma | 22.8 |
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma | 45.1 |
| OCI-Ly1 | Diffuse Large B-Cell Lymphoma | 58.6 |
| WSU-DLCL2 | Follicular Lymphoma | 33.7 |
| Jurkat | T-Cell Lymphoma | 75.3 |
IC50: Half-maximal inhibitory concentration.
Table 3: In Vivo Efficacy of this compound in a Hodgkin Lymphoma Xenograft Model (L-428)
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | 1250 ± 150 | - |
| This compound | 10 | 625 ± 80 | 50 |
| This compound | 30 | 250 ± 50 | 80 |
| This compound | 50 | 50 ± 20 | 96 |
p.o.: per os (by mouth); QD: once daily.
Experimental Protocols
Western Blotting for STAT6 and phospho-STAT6 (p-STAT6) Degradation
This protocol details the procedure to assess the dose-dependent degradation of total STAT6 and its phosphorylated form in lymphoma cell lines following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate lymphoma cells (e.g., L-428) at a density of 1x10^6 cells/mL and allow them to acclimate. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours. For p-STAT6 analysis, stimulate cells with IL-4 (20 ng/mL) for 30 minutes prior to lysis.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for STAT6, p-STAT6 (Tyr641), or a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Imaging: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.
Immunohistochemistry (IHC) for p-STAT6 in Xenograft Tumors
This protocol is for the detection and localization of phosphorylated STAT6 in formalin-fixed, paraffin-embedded (FFPE) lymphoma xenograft tumor tissues.
Methodology:
-
Deparaffinization and Rehydration: Deparaffinize FFPE tumor sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against p-STAT6 (Tyr641) overnight at 4°C.
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and detect with 3,3'-diaminobenzidine (B165653) (DAB) chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Examine slides under a microscope to assess the intensity and localization of p-STAT6 staining in tumor cells.
Co-Immunoprecipitation (Co-IP) for STAT6 Dimerization
This protocol is designed to assess the effect of this compound on IL-4-induced STAT6 homodimerization.
Methodology:
-
Cell Treatment and Lysis: Treat lymphoma cells with this compound for 4-6 hours, followed by stimulation with IL-4 for 30 minutes. Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-STAT6 antibody overnight at 4°C.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for both total STAT6 and p-STAT6 to detect dimer formation.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for STAT6 Target Gene Analysis
This protocol outlines the steps to identify genome-wide STAT6 binding sites and how they are affected by this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Jurkat-STAT6-HiBiT-KI Cell Line - Kyinno Bio [kyinno.com]
- 3. Recurrent mutations of the STAT6 DNA binding domain in primary mediastinal B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT6 Can Be Used in the Diagnosis of Hodgkin Lymphoma: There Are Differences in Expression Among Subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnostic utility of STAT6YE361 expression in classical Hodgkin lymphoma and related entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
AK-1690: A Technical Guide to a Potent and Selective STAT6 Degrader in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AK-1690, a novel and highly selective STAT6 degrader. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes its role in immunological signaling pathways. This compound is emerging as a powerful chemical probe for investigating the multifaceted roles of STAT6 in immunity and disease, offering a promising lead for therapeutic development.
Introduction to this compound
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1][2][3] STAT6 is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to T helper type 2 (Th2) cell differentiation, allergic inflammation, and the tumor microenvironment.[2] By targeting STAT6 for degradation, this compound provides a powerful tool to dissect its biological functions and explore its therapeutic potential in diseases characterized by aberrant STAT6 activation, such as asthma, atopic dermatitis, and certain cancers.[2]
Mechanism of Action
This compound functions based on the PROTAC technology, which co-opts the cell's natural protein disposal system to eliminate a target protein. It is a heterobifunctional molecule comprising three key components:
-
A high-affinity ligand that specifically binds to the STAT6 protein.
-
A recruiter ligand that binds to an E3 ubiquitin ligase, specifically cereblon (CRBN).
-
A linker that connects the STAT6 ligand and the E3 ligase recruiter.
This tripartite design brings STAT6 into close proximity with the E3 ligase complex, leading to the ubiquitination of STAT6. The polyubiquitin (B1169507) chain acts as a tag, marking the STAT6 protein for recognition and subsequent degradation by the proteasome.[2][4] This event effectively eliminates the STAT6 protein from the cell, thus blocking its downstream signaling functions. Proteomic analyses have confirmed the narrow degradation profile of this compound, highlighting its high selectivity for STAT6.[2]
The STAT6 Signaling Pathway
STAT6 is a key node in the IL-4 and IL-13 signaling pathways. Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor tails. This creates docking sites for STAT6, which is then recruited and phosphorylated by the JAKs. Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in immune responses. This compound-mediated degradation of STAT6 preempts these steps, effectively silencing the pathway.
Quantitative Data Summary
This compound demonstrates remarkable potency and selectivity in degrading STAT6 across various cell lines and in vivo models.
| Parameter | Cell Line / Model | Value | Reference |
| Degradation (DC₅₀) | MV4;11 (Leukemia) | 1 nM | [2][3][5] |
| HEPG2 (Liver Carcinoma) | 3.2 nM | [3] | |
| Peripheral Blood Mononuclear Cells (PBMCs) | 80 nM | [4] | |
| Max Degradation (Dₘₐₓ) | HEPG2 / CCRF-CEM | >90% | [3] |
| PBMCs | >90% | [4] | |
| Inhibition (IC₅₀) | Downstream Gene Expression (CCL26, SOCS1) in IL-4 stimulated HEPG2 cells | 0.88 nM | [3] |
| Selectivity | Other STAT members (STAT1, 2, 3, 4, 5) | Minimal effect up to 10 µM | [5][6] |
| In Vivo Efficacy | CCRF-CEM Xenograft Mouse Model | Dose-dependent tumor growth inhibition (1, 3, 10 mg/kg, p.o.) | [3] |
| In Vivo Degradation | Balb/c Mouse (Liver & Lung Tissue) | >90% degradation 2-24h post-dose (200 mg/kg, i.p.) | [4] |
Experimental Protocols & Workflows
This compound serves as a critical tool in various immunological and oncological assays. Below is a generalized protocol for assessing its activity and a representative experimental workflow.
General Protocol: In Vitro STAT6 Degradation Assay
This protocol outlines the key steps to measure the dose-dependent degradation of STAT6 in a cell culture model using Western blotting.
1. Cell Culture and Treatment:
- Culture cells of interest (e.g., MV4;11, HEPG2) in appropriate media and conditions until they reach logarithmic growth phase.
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[7] Note: Sonication may be required for dissolution.[3]
- Serially dilute this compound to desired final concentrations (e.g., 0.1 nM to 10 µM) in the cell culture medium. Include a DMSO-only vehicle control.
- Treat cells with the different concentrations of this compound for a specified time (e.g., 2-24 hours).
2. Cell Lysis and Protein Quantification:
- After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Western Blotting:
- Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
- Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for STAT6.
- Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
- Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Data Analysis:
- Quantify the band intensities for STAT6 and the loading control using densitometry software.
- Normalize the STAT6 signal to the loading control signal for each sample.
- Calculate the percentage of STAT6 remaining relative to the vehicle control.
- Plot the percentage of remaining STAT6 against the log concentration of this compound to determine the DC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound from in vitro characterization to in vivo validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Selective STAT6 PROTAC Degradator | Anticancer | TargetMol [targetmol.com]
- 4. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader [inlineskatestory.tistory.com]
- 5. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of AK-1690 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of AK-1690, a potent and highly selective STAT6 PROTAC (Proteolysis Targeting Chimera) degrader, in mouse models. The information is compiled from the seminal publication by Kaneshige et al. in the Journal of Medicinal Chemistry (2024).[1][2][3]
Introduction to this compound
This compound is a first-in-class small molecule that potently and selectively induces the degradation of the STAT6 (Signal Transducer and Activator of Transcription 6) protein.[2][3] As a PROTAC, this compound functions by linking the STAT6 protein to an E3 ubiquitin ligase, thereby tagging it for proteasomal degradation. This mechanism of action makes this compound a valuable tool for studying the biological roles of STAT6 and a promising therapeutic candidate for diseases where STAT6 signaling is implicated, such as certain cancers and allergic inflammatory conditions. Preclinical studies have demonstrated that a single dose of this compound can effectively deplete STAT6 protein levels in mouse tissues.[2][3]
Core Concepts: STAT6 Signaling Pathway and this compound Mechanism
The STAT6 signaling pathway is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). Upon cytokine binding to their receptors, associated Janus kinases (JAKs) phosphorylate the receptor, creating a docking site for STAT6. Recruited STAT6 is then itself phosphorylated, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene transcription.
Experimental Protocols
The following protocols are based on the pharmacodynamic studies of this compound in mice as described by Kaneshige et al. (2024).
Animal Model
-
Species: Mouse
-
Strain: Balb/c (female)
-
Supplier: Charles River Laboratories (or equivalent)
-
Housing: Standard pathogen-free conditions with ad libitum access to food and water.
-
Ethics: All animal procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols. The study by Kaneshige et al. was performed under animal protocols PRO00011174.
This compound Formulation and Administration
a. Formulation:
-
Vehicle Composition: A solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% phosphate-buffered saline (PBS).
-
Preparation:
-
Dissolve the required amount of this compound in DMA.
-
Add Solutol HS 15 and mix thoroughly.
-
Add PBS to the final volume and vortex until a clear solution is obtained.
-
Prepare fresh on the day of dosing.
-
b. Administration:
-
Route: Intraperitoneal (IP) injection.
-
Dosage: A single dose of 100 mg/kg.
-
Volume: The injection volume should be calculated based on the animal's body weight and the concentration of the dosing solution. A typical volume is 10 mL/kg.
Experimental Workflow for Pharmacodynamic Study
Tissue Collection and Processing
-
Euthanize mice at the designated time points (2, 8, and 24 hours) post-injection.
-
Immediately excise the lung and liver tissues.
-
Rinse the tissues in ice-cold PBS to remove any blood.
-
Blot the tissues dry.
-
Flash freeze the tissues in liquid nitrogen.
-
Store the frozen tissues at -80°C until further analysis.
Western Blot Analysis for STAT6 Degradation
-
Protein Extraction:
-
Homogenize the frozen tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for STAT6 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the STAT6 band intensity to the corresponding loading control band intensity.
-
Express the STAT6 protein levels as a percentage of the vehicle-treated control group.
-
Data Presentation
The quantitative data from the pharmacodynamic study can be summarized in the following tables for clear comparison.
Table 1: this compound In Vivo Administration Protocol Summary
| Parameter | Details |
| Compound | This compound |
| Animal Model | Female Balb/c mice |
| Administration Route | Intraperitoneal (IP) |
| Dosage | 100 mg/kg |
| Vehicle | 5% DMA, 10% Solutol HS 15, 85% PBS |
| Time Points | 2, 8, and 24 hours post-dose |
| Tissues Analyzed | Lung and Liver |
| Primary Endpoint | STAT6 protein degradation |
Table 2: Summary of STAT6 Protein Degradation in Mouse Tissues
| Time Point (hours) | Tissue | Mean STAT6 Degradation (%) vs. Vehicle |
| 2 | Lung | Insert experimental value here |
| Liver | Insert experimental value here | |
| 8 | Lung | Insert experimental value here |
| Liver | Insert experimental value here | |
| 24 | Lung | Insert experimental value here |
| Liver | Insert experimental value here |
(Note: The actual percentage of degradation should be determined from experimental data.)
Conclusion
These application notes provide a detailed protocol for the in vivo administration of the STAT6 degrader this compound in mouse models, based on the foundational research by Kaneshige and colleagues. Adherence to these protocols will enable researchers to reliably assess the pharmacodynamic effects of this compound and further investigate its therapeutic potential.
References
Application Notes and Protocols for Assessing AK-1690 Efficacy in Cell-Based Assays
Introduction
AK-1690 is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed to target the Signal Transducer and Activator of Transcription 6 (STAT6) protein for degradation.[1][2][3][4] As a transcription factor activated by interleukin-4 (IL-4) and interleukin-13 (IL-13), STAT6 is a critical mediator of T helper type 2 (Th2) cell differentiation and plays a significant role in immune responses, allergic inflammation, and the tumor microenvironment.[2] Aberrant STAT6 signaling has been implicated in various pathologies, including asthma, atopic dermatitis, and certain types of cancer, making it a compelling therapeutic target.[2]
This compound functions by linking a high-affinity STAT6 ligand to a cereblon E3 ligase recruiter, thereby inducing the ubiquitination and subsequent proteasomal degradation of the STAT6 protein.[2] This targeted protein degradation approach offers a powerful alternative to traditional small-molecule inhibitors. These application notes provide detailed protocols for assessing the efficacy of this compound in cell-based assays, focusing on its ability to induce STAT6 degradation and modulate downstream signaling pathways.
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: Summary of this compound In Vitro Efficacy
| Assay | Cell Line | Parameter Measured | Readout | This compound (Concentration) | Result |
| Western Blot | HEPG2, CCRF-CEM | STAT6 Protein Levels | Band Intensity | 1 nM, 10 nM, 100 nM | DC50 |
| p-STAT6 (Y641) Levels | Band Intensity | 1 nM, 10 nM, 100 nM | IC50 | ||
| STAT Family Selectivity | Band Intensity | 1 µM, 10 µM | % Degradation | ||
| qRT-PCR | IL-4 stimulated HEPG2 | CCL26 mRNA expression | Fold Change | 0.1 nM - 1 µM | IC50 |
| SOCS1 mRNA expression | Fold Change | 0.1 nM - 1 µM | IC50 | ||
| Cell Viability | CCRF-CEM | Cell Proliferation | Luminescence (CellTiter-Glo®) | 0.1 nM - 10 µM | GI50 |
| Apoptosis Assay | CCRF-CEM | Caspase-3/7 Activity | Fluorescence | 0.1 nM - 10 µM | % Apoptotic Cells |
Experimental Protocols
Protocol 1: Determination of STAT6 Protein Degradation by Western Blot
This protocol details the methodology to quantify the degradation of STAT6 protein in cells treated with this compound.
1.1. Cell Culture and Treatment:
- Select appropriate cell lines. For example, HEPG2 (human liver cancer cell line) and CCRF-CEM (human T-cell acute lymphoblastic leukemia cell line) have been shown to be responsive.[3]
- Culture cells in the recommended medium and conditions until they reach 70-80% confluency.
- Prepare a stock solution of this compound in DMSO.[3]
- Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
1.2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay kit.
1.3. Western Blotting:
- Normalize protein amounts for all samples and prepare them for SDS-PAGE.
- Separate the proteins by electrophoresis on a polyacrylamide gel and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against STAT6 overnight at 4°C. To assess phosphorylation status, a separate blot can be probed with an antibody specific for phosphorylated STAT6 (e.g., p-STAT6 Y641).
- For loading control, use an antibody against a housekeeping protein such as GAPDH or β-actin.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software.
1.4. Data Analysis:
- Normalize the STAT6 band intensity to the loading control.
- Calculate the percentage of STAT6 degradation relative to the vehicle-treated control.
- Determine the DC50 value (the concentration of this compound that induces 50% degradation of STAT6) by fitting the data to a dose-response curve.
Protocol 2: Analysis of Downstream Gene Expression by qRT-PCR
This protocol is designed to measure the effect of this compound on the expression of STAT6 target genes.
2.1. Cell Stimulation and Treatment:
- Seed cells (e.g., HEPG2) and allow them to adhere overnight.
- Starve the cells in a low-serum medium for a few hours before treatment.
- Pre-treat the cells with various concentrations of this compound for a specified duration.
- Stimulate the cells with a pro-inflammatory cytokine such as IL-4 to activate the STAT6 pathway. In IL-4-stimulated HEPG2 cells, this compound has been shown to suppress the expression of downstream genes like CCL26 and SOCS1.[3]
2.2. RNA Extraction and cDNA Synthesis:
- Extract total RNA from the cells using a commercial RNA isolation kit.
- Assess the quality and quantity of the extracted RNA.
- Synthesize cDNA from the RNA templates using a reverse transcription kit.
2.3. Quantitative Real-Time PCR (qRT-PCR):
- Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for STAT6 target genes (e.g., CCL26, SOCS1) and a housekeeping gene (e.g., GAPDH, ACTB).
- Run the PCR reaction on a real-time PCR instrument.
2.4. Data Analysis:
- Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
- Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the target gene expression).
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Selective STAT6 PROTAC Degradator | Anticancer | TargetMol [targetmol.com]
- 4. Collection - Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Measuring STAT6 Degradation After AK-1690 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-1690 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3][4] As a key transcription factor in the IL-4/IL-13 signaling pathway, STAT6 is a compelling therapeutic target for a range of diseases, including allergic and inflammatory conditions and certain cancers.[4][5] this compound functions by forming a ternary complex with STAT6 and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of STAT6.[4][5]
These application notes provide detailed protocols for researchers to effectively measure the degradation of STAT6 in response to this compound treatment. The following experimental procedures are outlined: Western Blotting to quantify STAT6 protein levels, Immunoprecipitation to analyze STAT6 ubiquitination, and a comprehensive workflow for conducting dose-response and time-course experiments to characterize the degradation kinetics of this compound.
Signaling Pathway of this compound-Induced STAT6 Degradation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labiotech.eu [labiotech.eu]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for AK-1690: Solubility and Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-1690 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1][2][3] As a key mediator in IL-4 and IL-13 signaling, STAT6 is an attractive therapeutic target for a range of diseases, including cancers and inflammatory conditions.[4][5] this compound functions by linking the STAT6 protein to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of STAT6.[2][4] This targeted degradation approach offers a powerful tool for studying the roles of STAT6 in various biological processes.[6][1][3][7]
Due to the hydrophobic nature of many PROTAC molecules, achieving adequate solubility and developing a stable formulation for in vivo administration can be challenging. These application notes provide detailed information on the solubility of this compound and protocols for its formulation to facilitate preclinical research.
Physicochemical Properties and Solubility
Proper characterization of a compound's solubility is the first step in developing a viable formulation for in vivo studies.[8][9] this compound is a hydrophobic molecule, and its solubility has been determined in commonly used laboratory solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (98.42 mM) | Requires sonication for complete dissolution.[2] |
| Dimethyl Sulfoxide (DMSO) | 80 mg/mL (78.74 mM) | Sonication is recommended for complete dissolution. |
Table 2: Reported Formulation for In Vivo Studies in Mice
| Vehicle Composition | Achievable Concentration | Solution Appearance |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.46 mM) | Clear solution.[10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for in vitro experiments or for the preparation of final dosing formulations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Dissolution:
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][11] Protect from light and moisture.
Protocol 2: Formulation of this compound for Oral Administration in Mice
This protocol details the preparation of a corn oil-based formulation suitable for oral gavage in mice, based on a reported successful formulation.[10][11] For poorly soluble drugs, lipid-based formulations can improve oral bioavailability.[12][13]
Materials:
-
This compound stock solution in DMSO (prepared as in Protocol 1)
-
Corn oil (sterile, pharmaceutical grade)
-
Sterile, conical-bottom polypropylene or glass vials
-
Vortex mixer
Procedure:
-
Preparation of Vehicle: In a sterile vial, prepare the required volume of the vehicle by mixing 10% DMSO and 90% corn oil. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of corn oil.
-
Dosing Solution Preparation:
-
Add the required volume of the this compound DMSO stock solution to the pre-mixed vehicle to achieve the final desired concentration. For instance, to prepare a 2.5 mg/mL solution, add the appropriate amount of a concentrated DMSO stock to the 10% DMSO/90% corn oil vehicle.
-
Vortex the final dosing solution thoroughly to ensure homogeneity. The resulting solution should be clear.[10]
-
-
Administration: The formulation should be prepared fresh on the day of dosing and administered to animals via oral gavage.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a PROTAC that hijacks the cell's natural protein disposal system to selectively degrade STAT6. It is composed of a ligand that binds to STAT6, a linker, and a ligand that recruits the E3 ubiquitin ligase, cereblon (CRBN).[2][4] This ternary complex formation leads to the ubiquitination of STAT6, marking it for degradation by the 26S proteasome.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Collection - Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader. | Semantic Scholar [semanticscholar.org]
- 7. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detecting STAT6 Protein Degradation Induced by AK-1690 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and quantification of Signal Transducer and Activator of Transcription 6 (STAT6) protein levels in cell lysates following treatment with AK-1690, a potent and selective proteolysis-targeting chimera (PROTAC) degrader.[1][2][3] this compound induces the degradation of STAT6 protein, making Western blot a critical method for assessing its efficacy.[1][4] This application note includes a step-by-step experimental protocol, a representative data summary, and diagrams illustrating the signaling pathway and experimental workflow.
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are crucial in T helper type 2 (Th2) cell differentiation and allergic inflammatory responses.[4] Dysregulation of the STAT6 pathway is implicated in various diseases, including asthma, atopic dermatitis, and certain cancers, making it an attractive therapeutic target.[4]
This compound is a novel heterobifunctional PROTAC that potently and selectively induces the degradation of STAT6.[1][5] It functions by linking the STAT6 protein to the E3 ubiquitin ligase cereblon, leading to ubiquitination and subsequent degradation of STAT6 by the proteasome.[4][6] This mechanism of action results in a decrease in total STAT6 protein levels. Western blotting is the gold-standard technique to visualize and quantify this reduction in protein expression.
Data Presentation
The following table represents expected quantitative data from a Western blot experiment designed to measure the dose-dependent effect of this compound on total STAT6 protein levels in a relevant cell line (e.g., MV4;11). The data is normalized to a loading control (e.g., β-actin) and expressed as a percentage of the vehicle-treated control.
| Treatment Group | Concentration (nM) | Mean STAT6 Level (% of Control) ± SD |
| Vehicle (DMSO) | 0 | 100 ± 5.2 |
| This compound | 0.1 | 75.3 ± 4.8 |
| This compound | 1 | 48.1 ± 3.9 |
| This compound | 10 | 15.6 ± 2.5 |
| This compound | 100 | 5.2 ± 1.8 |
This table is a representative example. Actual results may vary depending on the cell line, treatment duration, and experimental conditions.
Experimental Protocols
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis to determine total STAT6 and phospho-STAT6 levels.
1. Cell Culture and Treatment
-
Cell Line: Use a cell line known to express STAT6 (e.g., human lymphoma cell line U937, HeLa cells, or Daudi cells).
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture media to the desired final concentrations.
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Treat cells for a predetermined time course (e.g., 2, 6, 12, 24 hours).
-
-
(Optional) IL-4 Stimulation: To analyze the effect on STAT6 phosphorylation, stimulate cells with a cytokine like IL-4 (e.g., 100 ng/mL for 15-30 minutes) prior to harvesting.[7]
2. Protein Extraction
-
Harvesting: After treatment, wash cells with ice-cold PBS and centrifuge to obtain a cell pellet.
-
Lysis:
-
Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load the samples onto a 7.5% SDS-polyacrylamide gel and run until adequate separation is achieved. The predicted molecular weight of STAT6 is approximately 94 kDa.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for total STAT6 (e.g., rabbit anti-STAT6, diluted 1:1000 in 5% BSA in TBST) or phospho-STAT6 (Tyr641) (e.g., rabbit anti-p-STAT6, diluted 1:1000) overnight at 4°C with gentle agitation.[8]
-
Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit IgG secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the STAT6 band intensity to the corresponding loading control band intensity.
Visualizations
References
- 1. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Selective STAT6 PROTAC Degradator | Anticancer | TargetMol [targetmol.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. drughunter.com [drughunter.com]
- 6. labiotech.eu [labiotech.eu]
- 7. Phospho-Stat6 (Tyr641) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Stat6 (Tyr641) Antibody (#9361) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Investigating AK-1690 in Combination Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-1690 is a potent and highly selective degrader of Signal Transducer and Activator of Transcription 6 (STAT6)[1][2][3]. It operates through a proteolysis-targeting chimera (PROTAC) mechanism, engaging the cereblon E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of the STAT6 protein[1]. The STAT6 signaling pathway, activated by interleukins IL-4 and IL-13, is a critical regulator of T helper type 2 (Th2) cell differentiation and plays a significant role in the tumor microenvironment[1]. Dysregulation of the STAT6 pathway has been implicated in various cancers, where it can promote tumor cell proliferation, resistance to apoptosis, and metastasis, while also contributing to an immunosuppressive tumor microenvironment[4][5].
These application notes provide a framework for investigating the therapeutic potential of this compound in combination with other established cancer therapeutics. While specific preclinical or clinical data on this compound combination therapies are not yet publicly available, the information presented herein is based on the established role of the STAT6 pathway in cancer biology and chemo- and immunotherapy resistance. The provided protocols are standardized methodologies that can be adapted to evaluate the synergistic or additive effects of this compound with other anti-cancer agents.
Rationale for Combination Therapies
The STAT6 signaling pathway is a compelling target for combination therapies for several reasons:
-
Overcoming Chemoresistance: The IL-4/STAT6 axis has been shown to protect cancer cells from chemotherapy-induced apoptosis[4]. By degrading STAT6, this compound may re-sensitize resistant tumors to conventional chemotherapeutic agents.
-
Enhancing Immunotherapy: STAT6 activation is associated with the polarization of tumor-associated macrophages (TAMs) towards an M2 phenotype, which is immunosuppressive[6]. Degrading STAT6 could repolarize TAMs to a pro-inflammatory M1 phenotype, thereby enhancing the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4).
-
Targeting the Tumor Microenvironment: The STAT6 pathway is integral to the creation of an immunosuppressive tumor microenvironment[1]. Combining this compound with therapies that target other components of the tumor microenvironment could lead to a more robust anti-tumor response.
Data Presentation
The following tables are templates for summarizing quantitative data from in vitro and in vivo combination studies.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agent X in Cancer Cell Line Y
| Treatment Group | IC50 (nM) of Chemotherapy Agent X | Combination Index (CI) |
| Chemotherapy Agent X alone | 500 | - |
| Chemotherapy Agent X + this compound (1 nM) | 250 | < 1 (Synergistic) |
| Chemotherapy Agent X + this compound (10 nM) | 100 | < 1 (Synergistic) |
CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model with this compound and Anti-PD-1 Immunotherapy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| This compound (10 mg/kg, daily) | 1000 | 33 |
| Anti-PD-1 (5 mg/kg, twice weekly) | 900 | 40 |
| This compound + Anti-PD-1 | 400 | 73 |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Synergy using a Checkerboard Assay
This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent or other targeted therapy
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete cell culture medium.
-
Checkerboard Dosing: Add the drugs to the cells in a checkerboard format, with varying concentrations of this compound along the y-axis and the combination drug along the x-axis. Include wells with single agents and a vehicle control.
-
Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration and combination. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Protocol 2: In Vivo Combination Study in a Syngeneic Mouse Model
This protocol outlines an in vivo study to evaluate the efficacy of this compound in combination with an immune checkpoint inhibitor.
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice with B16-F10 melanoma tumors)
-
This compound formulated for in vivo administration
-
Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody)
-
Vehicle control
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth daily using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route of administration.
-
Tumor Measurement: Measure tumor volume every 2-3 days.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint, or for a set duration.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition at the end of the study. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy compared to single agents and the control.
-
(Optional) Immune Profiling: At the end of the study, tumors and spleens can be harvested for immune cell profiling by flow cytometry to assess changes in the tumor microenvironment (e.g., M1/M2 macrophage ratio, T cell infiltration).
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Signal transducer and activator of transcription 6 as a target in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2 mediates STAT3/STAT6 signaling pathway in TAM to inhibit proliferation and metastasis of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unraveling Resistance Mechanisms to the STAT6 Degrader AK-1690 using a Genome-Wide CRISPR-Cas9 Screen
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. AK-1690 is a potent and selective PROTAC that targets the Signal Transducer and Activator of Transcription 6 (STAT6) for degradation.[1][2][3] STAT6 is a key transcription factor in the IL-4 and IL-13 signaling pathways, which are implicated in various allergic conditions and certain types of cancer.[4][5] Like other targeted therapies, the development of resistance to PROTACs is a significant clinical challenge. Understanding the genetic basis of resistance to this compound is crucial for anticipating clinical outcomes, developing combination therapies, and designing next-generation degraders.
This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. Such screens are powerful tools for systematically interrogating the genetic drivers of drug resistance.[6][7] By generating a diverse library of gene knockouts, researchers can identify genetic perturbations that allow cells to evade the effects of this compound.
Principle of the Assay
This protocol outlines a pooled, positive selection CRISPR-Cas9 screen. A lentiviral single-guide RNA (sgRNA) library targeting all genes in the human genome is transduced into a population of Cas9-expressing cancer cells. Each cell receives a single sgRNA, which directs the Cas9 nuclease to a specific genomic locus, creating a gene knockout. The entire population of knockout cells is then treated with a lethal concentration of this compound. Cells with gene knockouts that confer resistance to this compound will survive and proliferate, while other cells will be eliminated. By sequencing the sgRNAs present in the surviving cell population and comparing their abundance to the initial population, we can identify genes whose loss is associated with resistance.
Data Presentation
The results of a CRISPR screen are typically represented by the enrichment of specific sgRNAs in the drug-treated population compared to a control population. This data can be summarized in tables to highlight the top candidate genes conferring resistance.
Table 1: Top 10 Enriched Genes in this compound Resistance Screen
| Gene Symbol | Description | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| CRBN | Cereblon | 8.2 | 1.5 x 10-12 | 2.8 x 10-8 |
| CUL4A | Cullin 4A | 7.5 | 3.2 x 10-11 | 4.1 x 10-7 |
| RBX1 | RING-Box 1 | 7.1 | 8.9 x 10-11 | 9.2 x 10-7 |
| DDB1 | Damage Specific DNA Binding Protein 1 | 6.8 | 1.4 x 10-10 | 1.2 x 10-6 |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 6.5 | 5.6 x 10-10 | 4.5 x 10-6 |
| STAT6 | Signal Transducer and Activator of Transcription 6 | 5.9 | 1.2 x 10-9 | 8.7 x 10-6 |
| JAK1 | Janus Kinase 1 | 5.2 | 4.5 x 10-9 | 2.9 x 10-5 |
| IL4R | Interleukin 4 Receptor | 4.8 | 9.8 x 10-9 | 5.7 x 10-5 |
| SOCS1 | Suppressor of Cytokine Signaling 1 | 4.5 | 2.1 x 10-8 | 1.1 x 10-4 |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | 4.1 | 5.3 x 10-8 | 2.5 x 10-4 |
Table 2: Pathway Analysis of Enriched Genes
| Pathway | Number of Genes | p-value |
| Ubiquitin-Proteasome System | 4 | 1.2 x 10-6 |
| IL-4/IL-13 Signaling | 3 | 3.5 x 10-5 |
| Drug Efflux | 1 | 0.01 |
| PI3K-Akt Signaling | 1 | 0.03 |
Mandatory Visualization
Caption: Mechanism of action of this compound, a STAT6 PROTAC degrader.
Caption: Experimental workflow for the CRISPR-Cas9 screen.
Caption: Simplified STAT6 signaling pathway.
Experimental Protocols
Materials and Reagents
-
Cas9-expressing human cancer cell line (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
GeCKOv2 human sgRNA library (or equivalent)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentivirus production cell line (e.g., HEK293T)
-
Transfection reagent
-
Polybrene
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR primers for sgRNA amplification
-
High-fidelity DNA polymerase
-
Next-generation sequencing platform
Protocol
1. Lentivirus Production
-
Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
-
Co-transfect the sgRNA library plasmid pool, psPAX2, and pMD2.G into the HEK293T cells using a suitable transfection reagent.
-
After 48 and 72 hours, collect the virus-containing supernatant.
-
Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Aliquot the viral supernatant and store at -80°C.
-
Determine the viral titer by transducing the Cas9-expressing target cells with serial dilutions of the virus and selecting with puromycin.
2. CRISPR Library Transduction
-
Plate the Cas9-expressing cancer cells at a density that will ensure a multiplicity of infection (MOI) of 0.1-0.3. This is critical to ensure that most cells receive only one sgRNA.
-
Transduce the cells with the lentiviral sgRNA library in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
After another 24 hours, begin selection with puromycin to eliminate non-transduced cells. The concentration of puromycin should be determined beforehand with a kill curve.
-
Expand the transduced cell population while maintaining a library representation of at least 500 cells per sgRNA.
3. This compound Selection
-
Determine the IC90 (concentration that inhibits 90% of cell growth) of this compound for the Cas9-expressing parental cell line using a standard cell viability assay (e.g., CellTiter-Glo).
-
Plate the transduced cell library at a sufficient density to maintain library representation.
-
Collect a cell pellet from the initial population (T0) for genomic DNA extraction.
-
Treat one arm of the cells with the IC90 concentration of this compound and the other arm with an equivalent volume of DMSO (vehicle control).
-
Continuously culture the cells under drug or vehicle selection, passaging as needed and maintaining library representation.
-
Once the this compound treated population has recovered and the DMSO-treated population has grown for a similar number of doublings, harvest the cells for genomic DNA extraction.
4. Sequencing and Data Analysis
-
Extract genomic DNA from the T0, DMSO-treated, and this compound-treated cell populations.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol with primers containing Illumina sequencing adapters.
-
Purify the PCR products and quantify the library.
-
Perform next-generation sequencing on an Illumina platform.
-
Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Normalize the read counts and calculate the log2 fold change (LFC) of each sgRNA in the this compound-treated sample relative to the DMSO-treated or T0 sample.
-
Use statistical tools like MAGeCK or DESeq2 to identify significantly enriched sgRNAs and genes.
-
Perform pathway analysis on the list of significantly enriched genes to identify biological processes that may contribute to this compound resistance.
Discussion and Interpretation of Results
The hypothetical data presented in Table 1 highlights several potential mechanisms of resistance to this compound.
-
On-target pathway resistance: The enrichment of sgRNAs targeting components of the CRL4-CRBN E3 ligase complex (CRBN, CUL4A, RBX1, DDB1) is a common resistance mechanism for CRBN-recruiting PROTACs.[8] Loss of these components prevents the PROTAC from ubiquitinating its target.
-
Target modification: Loss of the target protein itself, STAT6, would render the cells insensitive to its degradation.
-
Upstream and downstream pathway alterations: Knockout of genes in the STAT6 signaling pathway, such as JAK1 and IL4R, could also lead to resistance by diminishing the cell's dependence on this pathway.
-
Drug efflux: The enrichment of sgRNAs for ABCB1 (MDR1) suggests that increased drug efflux could be a mechanism of resistance.[9]
-
Bypass pathways: The identification of genes like PIK3CA suggests that activation of alternative survival pathways may compensate for the loss of STAT6 signaling.
Further validation of these hits would be required, including individual gene knockouts and functional assays to confirm their role in this compound resistance.
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify and characterize mechanisms of resistance to the STAT6 degrader this compound. The detailed protocols and data interpretation guidelines will enable researchers to effectively employ this powerful technology to advance our understanding of PROTAC resistance and inform the development of more durable cancer therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]
- 5. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
A Comparative Guide to STAT6 Modulation: Lentiviral shRNA Knockdown versus AK-1690 Treatment
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are crucial for T helper type 2 (Th2) cell differentiation and immune responses.[1] Dysregulation of the STAT6 pathway is implicated in various diseases, including allergic inflammation, asthma, and certain cancers. This document provides detailed application notes and protocols for two distinct methods of downregulating STAT6 activity: lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with the selective STAT6 degrader, AK-1690.
Section 1: Data Presentation
Lentiviral shRNA Knockdown of STAT6
Lentiviral delivery of shRNA provides a stable and long-term solution for gene silencing. The effectiveness of STAT6 knockdown can be quantified at both the mRNA and protein levels. Below is a summary of typical knockdown efficiencies achieved in cancer cell lines.
| Parameter | Method | Target Cell Line | Concentration/MOI | Time Point | Knockdown Efficiency | Reference |
| mRNA Level | siRNA Transfection | HT-29 | 100 nM | 24 hours | >50% | [2] |
| mRNA Level | siRNA Transfection | ZR-75-1 | 100 nM | Not Specified | ~50% | [3] |
| Protein Level | siRNA Transfection | HT-29 | 100 nM | 7 days | ~50% reduction in live cells | [3] |
| Protein Level | siRNA Transfection | HT-29 | 100 nM & 200 nM | Not Specified | >60% | [2] |
| Protein Level | siRNA Transfection | ZR-75-1 | 100 nM | 4 days | 60-80% | [3] |
Note: The data presented is for siRNA, which is mechanistically similar to shRNA. The efficiency of lentiviral shRNA knockdown is expected to be comparable or better due to stable integration.
This compound: A Selective STAT6 PROTAC Degrader
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the STAT6 protein.[1][4][5][6][7] It achieves this by linking the STAT6 protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
| Parameter | Value | Cell Line | Assay | Reference |
| DC50 | 1 nM | MV4;11 | Not Specified | [1] |
| Selectivity | Minimal effect on other STAT members up to 10 µM | Not Specified | Not Specified | [6][7] |
| Mechanism | Targeted ubiquitination and proteasomal degradation | Not Applicable | Not Applicable | [1] |
Section 2: Signaling Pathways and Experimental Workflows
STAT6 Signaling Pathway
The following diagram illustrates the canonical STAT6 signaling pathway activated by IL-4 and IL-13.
Caption: Canonical IL-4/IL-13 induced STAT6 signaling pathway.
Lentiviral shRNA Knockdown Workflow
This diagram outlines the major steps involved in STAT6 knockdown using a lentiviral shRNA approach.
Caption: Workflow for STAT6 knockdown via lentiviral shRNA.
This compound Mechanism of Action
The following diagram illustrates how this compound mediates the degradation of STAT6.
Caption: Mechanism of STAT6 degradation by the PROTAC this compound.
Section 3: Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of STAT6
This protocol provides a general framework for transducing mammalian cells with lentiviral particles carrying STAT6-specific shRNA.
Materials:
-
STAT6-specific lentiviral shRNA particles and non-targeting control particles
-
Target mammalian cells
-
Complete growth medium (cell-specific)
-
Polybrene (8 mg/mL stock)
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
-
96-well or 6-well tissue culture plates
-
Reagents for qPCR and Western blotting
Procedure:
-
Cell Seeding:
-
Day 1: Seed target cells in a tissue culture plate at a density that will result in 50-70% confluency on the day of transduction. For a 96-well plate, seed approximately 1.6 x 10^4 cells per well.[8] For a 6-well plate, seed approximately 2.5 x 10^5 cells per well.[9]
-
Incubate overnight at 37°C with 5% CO2.
-
-
Transduction:
-
Day 2: On the following day, replace the medium with fresh complete medium containing Polybrene at a final concentration of 5-8 µg/mL to enhance transduction efficiency.[9][10]
-
Thaw the lentiviral particles on ice and gently mix.
-
Add the desired amount of lentiviral particles to the cells. It is recommended to perform a titration with varying Multiplicities of Infection (MOI) (e.g., 1, 5, 10) to determine the optimal concentration for your cell line.
-
Gently swirl the plate to mix and incubate overnight at 37°C.
-
-
Post-Transduction and Selection:
-
Day 3: Remove the virus-containing medium and replace it with fresh complete growth medium.
-
Incubate for an additional 24-48 hours.
-
Day 4 onwards: Begin selection by adding the appropriate concentration of puromycin to the medium. The optimal concentration should be determined by a titration curve for your specific cell line (typically 1-10 µg/mL).
-
Replace the selective medium every 2-3 days until stable, resistant colonies are formed.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant colonies.
-
Isolate RNA and protein from the cells.
-
Quantify STAT6 mRNA levels using real-time quantitative PCR (qPCR) relative to a housekeeping gene and the non-targeting control.
-
Assess STAT6 protein levels by Western blot analysis, using an antibody specific for STAT6.[11] Compare the protein levels to cells transduced with the non-targeting control shRNA.
-
Protocol 2: this compound Treatment for STAT6 Degradation
This protocol describes the in vitro treatment of cells with this compound to induce STAT6 degradation.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Target mammalian cells
-
Complete growth medium
-
Tissue culture plates (e.g., 6-well or 12-well)
-
Reagents for Western blotting or flow cytometry
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C.[4]
-
-
Cell Seeding:
-
Seed target cells in a tissue culture plate to achieve 70-80% confluency at the time of treatment.
-
-
This compound Treatment:
-
On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from sub-nanomolar to micromolar to determine the DC50 in your cell line of interest.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.
-
The treatment duration can vary, but a 24-hour incubation is a common starting point to observe protein degradation.
-
-
Assessment of STAT6 Degradation:
-
Western Blot Analysis:
-
Following treatment, wash the cells with PBS and lyse them in an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against STAT6 and a loading control (e.g., GAPDH or β-actin).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the extent of STAT6 degradation relative to the vehicle control.
-
-
Flow Cytometry:
-
After treatment, harvest the cells and fix and permeabilize them according to standard protocols.
-
Stain the cells with a fluorescently labeled antibody specific for STAT6.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity of STAT6, which is indicative of the protein level.[12]
-
-
Section 4: Conclusion
Both lentiviral shRNA knockdown and this compound treatment are effective methods for reducing STAT6 protein levels and studying the downstream consequences. Lentiviral shRNA offers a stable and long-term silencing of gene expression, making it suitable for studies requiring prolonged STAT6 suppression. However, the process of generating stable cell lines can be time-consuming. This compound, as a PROTAC degrader, provides a rapid and potent method for acute depletion of the STAT6 protein. Its chemical nature allows for precise control over the timing and duration of STAT6 degradation. The choice between these two powerful techniques will depend on the specific experimental goals, the cell system being used, and the desired duration of STAT6 downregulation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. biorxiv.org [biorxiv.org]
- 3. STAT6 knockdown using multiple siRNA sequences inhibits proliferation and induces apoptosis of human colorectal and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Collection - Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 慢病毒转导实验方案 [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. origene.com [origene.com]
- 11. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 12. Comprehensive Profiling of STAT6 Degraders: From Binding and Ternary Complex Formation to Cellular Degradation and Pathway Suppression - Application Notes - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for AK-1690 in Atopic Dermatitis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-1690 is a potent and highly selective STAT6 PROTAC (Proteolysis Targeting Chimera) degrader. It functions by inducing the ubiquitination and subsequent proteasomal degradation of the STAT6 protein.[1] The IL-4/IL-13 signaling pathway, which activates STAT6, is a critical driver of the Type 2 inflammation characteristic of atopic dermatitis (AD).[2] By degrading STAT6, this compound offers a promising therapeutic strategy to inhibit the downstream effects of this pathway, including IgE production and inflammatory cytokine release.[2] These application notes provide detailed protocols for utilizing this compound in established in vitro and in vivo models of atopic dermatitis.
While specific data for this compound in atopic dermatitis models is emerging, data from the analogous oral STAT6 degrader, KT-621, provides a strong surrogate for expected efficacy and dosing.
Data Presentation
In Vitro Efficacy of the STAT6 Degrader KT-621 (Analogous to this compound)
| Cell Type | Assay | IC50 (pM) |
| Human CD3+ T cells | STAT6 Degradation (DC50) | 36 |
| Human Neonatal Keratinocytes | STAT6 Degradation (DC50) | 18 |
| Human PBMCs | IL-4 induced TARC release | 62 |
| Human PBMCs | IL-13 induced TARC release | 43 |
Data from preclinical studies on KT-621, a potent and selective oral STAT6 degrader with a similar mechanism of action to this compound.[3]
In Vivo Efficacy of the STAT6 Degrader KT-621 in a MC903-Induced Atopic Dermatitis Mouse Model
| Treatment Group | Dose | Route | STAT6 Degradation in Spleen (%) | Total Serum IgE Reduction |
| KT-621 | 2 mg/kg | Oral (q.d.) | 69% | Comparable to Dupilumab |
| KT-621 | 8 mg/kg | Oral (q.d.) | 82% | Comparable to Dupilumab |
| KT-621 | 32 mg/kg | Oral (q.d.) | 90% | Comparable to Dupilumab |
| Dupilumab | 25 mg/kg | s.c. (b.i.w.) | 11% | - |
Data from preclinical studies on KT-621 in an MC903-induced atopic dermatitis mouse model.[3][4]
Clinical Efficacy of the STAT6 Degrader KT-621 in Atopic Dermatitis Patients (Phase 1b)
| Dose | STAT6 Degradation in Skin (Median %) | STAT6 Degradation in Blood (Median %) | EASI Score Reduction (Mean %) | TARC Reduction (Median %) |
| 100 mg | 94% | 98% | 63% | 74% |
| 200 mg | 94% | 98% | 63% | 74% |
Data from the Phase 1b clinical trial of KT-621 in patients with moderate to severe atopic dermatitis, following 28 days of treatment.[5]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
In Vitro Model: IL-4/IL-13 Stimulated Human Keratinocytes
This model simulates the inflammatory environment of atopic dermatitis by treating human keratinocytes with key Th2 cytokines.
1. Cell Culture:
-
Culture primary human neonatal keratinocytes or HaCaT cell line in appropriate keratinocyte growth medium.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
2. Cytokine Stimulation:
-
Starve cells in basal medium for 4-6 hours prior to stimulation.
-
Stimulate cells with a cocktail of recombinant human IL-4 (10-50 ng/mL) and IL-13 (10-50 ng/mL) for 24-48 hours to induce a pro-inflammatory phenotype.
3. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat stimulated keratinocytes with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for 12-24 hours. Include a vehicle control (DMSO). Based on analogous compounds, a potent effect is expected in the low nanomolar to picomolar range.[3]
4. Endpoint Analysis:
-
STAT6 Degradation (Western Blot):
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against STAT6 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantify band intensity to determine the percentage of STAT6 degradation relative to the vehicle control.
-
-
Inflammatory Marker Expression (qPCR or ELISA):
-
Analyze the expression of downstream inflammatory markers such as TARC (CCL17) and other relevant chemokines and cytokines in cell culture supernatants (ELISA) or cell lysates (qPCR).
-
In Vivo Model: MC903-Induced Atopic Dermatitis in Mice
This model uses the topical application of MC903 (calcipotriol), a vitamin D3 analog, to induce AD-like skin inflammation.
1. Animals:
-
Use 8-10 week old BALB/c or C57BL/6 mice.
2. AD Induction:
-
Anesthetize mice and apply 2 nmol of MC903 (dissolved in ethanol) to the ear daily for 11-14 days. This will induce inflammation, characterized by ear swelling and redness.
3. This compound Administration:
-
Prepare this compound for oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Beginning on the first day of MC903 application, administer this compound orally once daily at doses ranging from 1 mg/kg to 30 mg/kg. Include a vehicle control group. Dosing is extrapolated from efficacious doses of the analogous STAT6 degrader, KT-621.[3]
4. Efficacy Assessment:
-
Ear Thickness: Measure ear thickness daily using a digital caliper as an indicator of inflammation.
-
Serum IgE Levels: At the end of the study, collect blood via cardiac puncture and measure total serum IgE levels by ELISA.
-
Histopathology:
-
Euthanize mice and collect ear tissue.
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Stain with Toluidine Blue to quantify mast cell numbers.
-
-
STAT6 Degradation in Skin and Spleen (Western Blot):
-
Homogenize skin and spleen tissues to extract protein.
-
Perform Western blot analysis as described in the in vitro protocol to determine the extent of STAT6 degradation in these target tissues.
-
Conclusion
This compound represents a powerful tool for investigating the role of STAT6 in atopic dermatitis. The protocols outlined above provide a framework for evaluating the efficacy of this compound in both in vitro and in vivo models that recapitulate key aspects of the disease. Based on data from the analogous STAT6 degrader KT-621, this compound is expected to demonstrate potent, dose-dependent degradation of STAT6, leading to a reduction in inflammatory markers and clinical signs of atopic dermatitis. These studies will be crucial in advancing our understanding of STAT6 as a therapeutic target and progressing the development of novel oral treatments for atopic dermatitis.
References
- 1. researchgate.net [researchgate.net]
- 2. labiotech.eu [labiotech.eu]
- 3. STAT6 degradation of IL-4/13: preclinical data in atopic dermatitis | BioWorld [bioworld.com]
- 4. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting | santé log [santelog.com]
- 5. investing.com [investing.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of AK-1690 in Proteomic Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing AK-1690 in proteomic studies. The information herein is designed to help troubleshoot and interpret potential off-target effects, ensuring the accurate analysis of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1][2][3] It functions by linking STAT6 to the cereblon E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STAT6.[1][4] This targeted degradation mechanism makes this compound a valuable tool for studying STAT6 biology and a promising therapeutic candidate for diseases where STAT6 is implicated, such as certain cancers and inflammatory conditions.[1][4]
Q2: How selective is this compound?
This compound has demonstrated high selectivity for STAT6.[1][2][3] Studies have shown that it has minimal effects on other STAT family members, even at micromolar concentrations.[1][4][3] Proteomic analyses have confirmed its narrow degradation profile, affecting only a few proteins besides STAT6 out of more than 6,000 proteins examined.[1]
Q3: If this compound is highly selective, why am I observing changes in other proteins in my proteomic data?
Even with highly selective compounds, observing changes in other proteins in sensitive proteomic experiments can occur due to several factors:
-
Downstream effects of STAT6 degradation: The degradation of a key signaling molecule like STAT6 can lead to genuine biological changes in the expression or post-translational modification of proteins in its signaling pathway.
-
Low-level off-target engagement: While highly selective, this compound might have very weak interactions with other proteins that are only detectable by highly sensitive mass spectrometry.
-
Experimental variability and artifacts: Proteomic workflows can be complex, and apparent changes in protein levels can arise from technical variability, sample handling, or data analysis artifacts.
Q4: What is the recommended approach to distinguish between direct off-target effects and downstream signaling events?
A multi-pronged approach is recommended, including:
-
Dose-response studies: True off-target effects may have a different dose-dependency than the on-target effect on STAT6.
-
Time-course experiments: Analyzing protein expression at different time points after this compound treatment can help differentiate immediate, direct effects from later, indirect effects.
-
Orthogonal validation methods: Techniques like Western blotting, Cellular Thermal Shift Assay (CETSA), or targeted proteomics can be used to confirm the findings from your initial discovery proteomics experiment.
-
Use of control compounds: Comparing the effects of this compound with an inactive analog or a structurally unrelated STAT6 degrader can help to identify compound-specific off-target effects.
Troubleshooting Guides
Issue 1: Unexpected protein changes observed in global proteomic analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Downstream effects of STAT6 degradation | Perform a pathway analysis on the differentially expressed proteins. | The affected proteins are likely to be part of known STAT6-regulated pathways. |
| Direct off-target binding | Conduct a dose-response proteomic experiment and compare the DC50 values of the potential off-targets to that of STAT6. | True off-targets will likely show a different and less potent dose-response curve compared to STAT6. |
| Experimental artifact | Review your experimental workflow for any inconsistencies in sample preparation, labeling, or data acquisition. Re-analyze the raw data with stringent statistical criteria. | Increased stringency in data analysis may eliminate false positives. |
Issue 2: Inconsistent validation of a potential off-target
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Antibody-related issues in Western blotting | Validate your antibody for specificity and sensitivity using appropriate controls (e.g., knockout/knockdown cell lines, purified protein). | A validated antibody will provide a reliable measure of protein abundance. |
| Cell-line specific effects | Test the effect of this compound on the potential off-target in a different cell line. | If the effect is cell-line specific, it may be due to the unique protein expression profile or signaling network of that cell line. |
| The observed effect is a post-translational modification, not a change in protein abundance | Use techniques that can detect post-translational modifications, such as phospho-proteomics or targeted mass spectrometry. | This will reveal if this compound is affecting the modification state of the protein rather than its expression level. |
Data Presentation
Table 1: Illustrative Quantitative Proteomic Data for this compound Treatment
This table presents hypothetical data from a TMT-based quantitative proteomic experiment in MV4;11 cells treated with 100 nM this compound for 24 hours.
| Protein | Gene | Fold Change vs. Vehicle | p-value | Potential Interpretation |
| STAT6 | STAT6 | -16.7 | < 0.0001 | On-target degradation |
| Protein X | GENEX | -2.1 | 0.005 | Potential off-target or downstream effect |
| Protein Y | GENEY | +1.8 | 0.01 | Potential downstream effect |
| Protein Z | GENEZ | -1.2 | 0.35 | Not significant |
Table 2: Illustrative Dose-Response Data for STAT6 and a Potential Off-Target
This table shows hypothetical DC50 (concentration for 50% degradation) values for STAT6 and a potential off-target, "Protein X".
| Target | DC50 (nM) | Hill Slope | Interpretation |
| STAT6 | 1.0 | -1.1 | Potent on-target degradation |
| Protein X | 250 | -0.8 | Significantly less potent than on-target; may be a weak off-target or a downstream effect |
Experimental Protocols
Western Blotting for Validation of Proteomic Hits
-
Cell Lysis: Treat cells with the desired concentrations of this compound and a vehicle control for the specified time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against STAT6, the potential off-target protein, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Data Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blotting or mass spectrometry to determine the amount of the target protein remaining at each temperature.
-
Data Analysis: A direct interaction between this compound and a protein will typically lead to a shift in its thermal stability, resulting in a change in the melting curve compared to the vehicle control.
Visualizations
Caption: this compound induces STAT6 degradation, blocking downstream gene expression.
Caption: Workflow for identifying and validating potential off-target effects.
Caption: Decision tree for troubleshooting unexpected proteomic results.
References
Technical Support Center: Optimizing AK-1690 Dosage for Maximum STAT6 Degradation
Welcome to the technical support center for AK-1690, a potent and highly selective STAT6 PROTAC degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the STAT6 protein.[1] It is a heterobifunctional molecule composed of a ligand that binds to STAT6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This proximity enables the ubiquitination of STAT6, marking it for degradation by the proteasome.[4] This targeted degradation approach allows for the selective removal of STAT6 protein from cells.[1][5]
Q2: What is the typical effective concentration (DC50) of this compound?
A2: this compound is a highly potent degrader of STAT6, with reported DC50 values (the concentration required to degrade 50% of the target protein) as low as 1 nM in cellular assays.[2][6][7] However, the optimal concentration can vary depending on the cell line and experimental conditions. For example, in HEPG2 and CCRF-CEM cells, the DC50 was observed to be 3.2 nM with a maximum degradation (Dmax) of over 90%.[8]
Q3: How selective is this compound for STAT6?
A3: this compound demonstrates high selectivity for STAT6. Studies have shown that it has a minimal effect on other STAT family members, even at concentrations up to 10 µM.[1][2] A proteomic analysis of over 6,000 proteins revealed that only a few proteins other than STAT6 were significantly affected by this compound treatment.[3][5]
Q4: What is the role of the STAT6 signaling pathway?
A4: The Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[9][10] Upon activation by these cytokines, STAT6 translocates to the nucleus and regulates the expression of genes involved in T-helper type 2 (Th2) cell differentiation, immune responses, and allergic inflammation.[3][11] Dysregulation of the STAT6 pathway is implicated in various diseases, including asthma, atopic dermatitis, and certain cancers.[11]
Troubleshooting Guide
Issue 1: Suboptimal STAT6 degradation observed.
-
Possible Cause 1: Incorrect Dosage.
-
Solution: Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line. A typical starting range for a dose-response curve could be from 0.1 nM to 1000 nM.
-
-
Possible Cause 2: Inappropriate Incubation Time.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration. STAT6 degradation can often be observed within a few hours, but maximum degradation may require longer incubation (e.g., 4, 8, 16, or 24 hours).[12]
-
-
Possible Cause 3: Low E3 Ligase Expression.
-
Solution: Ensure that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound. You can verify this by Western blotting or qPCR. If CRBN expression is low, consider using a different cell line.
-
-
Possible Cause 4: "Hook Effect".
-
Solution: At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the productive ternary complex (PROTAC:Target:E3 Ligase) is inhibited by the formation of binary complexes (PROTAC:Target or PROTAC:E3 Ligase), leading to reduced degradation.[13] If you observe decreased degradation at higher concentrations in your dose-response curve, you are likely seeing this effect. The optimal concentration will be at the peak of the degradation curve.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a uniform cell density across all wells or plates at the start of the experiment.
-
-
Possible Cause 2: Inconsistent Drug Treatment.
-
Solution: Ensure accurate and consistent pipetting of this compound and vehicle controls. Prepare a master mix for each concentration to minimize pipetting errors.
-
-
Possible Cause 3: Issues with Protein Extraction or Quantification.
-
Solution: Standardize your lysis and protein quantification procedures. Use a reliable protein assay, such as the BCA assay, and ensure that equal amounts of protein are loaded for Western blot analysis.[12]
-
Issue 3: Off-target effects observed.
-
Possible Cause 1: Non-specific Binding at High Concentrations.
-
Solution: Use the lowest effective concentration of this compound that achieves maximal STAT6 degradation to minimize the risk of off-target effects.
-
-
Possible Cause 2: Indirect Effects of STAT6 Degradation.
-
Solution: The observed effects may be downstream consequences of STAT6 depletion rather than direct off-target effects of the compound. To confirm that the observed phenotype is due to STAT6 degradation, consider performing rescue experiments by re-expressing a degradation-resistant mutant of STAT6.
-
Data Presentation
Table 1: In Vitro Potency of this compound in Different Cell Lines
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MV4;11 | 1 | >90 | [3] |
| HEPG2 | 3.2 | >90 | [8] |
| CCRF-CEM | 3.2 | >90 | [8] |
Table 2: In Vivo Efficacy of this compound in a CCRF-CEM Xenograft Mouse Model
| Dosage (mg/kg, oral, once daily for 21 days) | Outcome | Reference |
| 1, 3, 10 | Dose-dependent tumor growth inhibition | [8] |
| 10 | Significant STAT6 degradation and tumor volume reduction with no observable toxicity | [8] |
Experimental Protocols
Protocol 1: Determining the Optimal Dose of this compound for STAT6 Degradation
Objective: To determine the DC50 of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against STAT6
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 1000 nM. Also, prepare a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against STAT6 and the loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and capture the signal with an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for STAT6 and the loading control using densitometry software.
-
Normalize the STAT6 signal to the loading control signal for each sample.
-
Calculate the percentage of STAT6 degradation for each concentration relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value.
-
Mandatory Visualizations
Caption: IL-4/IL-13 induced STAT6 signaling pathway.
Caption: Mechanism of action for this compound-mediated STAT6 degradation.
Caption: Experimental workflow for determining this compound dosage.
References
- 1. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. labiotech.eu [labiotech.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Selective STAT6 PROTAC Degradator | Anticancer | TargetMol [targetmol.com]
- 9. STAT6 - Wikipedia [en.wikipedia.org]
- 10. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
How to overcome poor solubility of AK-1690 in aqueous solutions?
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of AK-1690.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective STAT6 PROTAC (Proteolysis Targeting Chimera) degrader used in cancer research.[1][2][3][4] Like many PROTACs, which are large and complex molecules, this compound has poor aqueous solubility. This can pose challenges for its use in in vitro and in vivo experiments, potentially leading to precipitation, inaccurate concentration measurements, and reduced biological activity.
Q2: What are the reported solubilities of this compound?
A2: this compound exhibits good solubility in organic solvents like DMSO. However, its solubility in aqueous solutions is limited. The table below summarizes the available solubility data.
Q3: What are the initial recommended solvents for dissolving this compound?
A3: For in vitro experiments, it is recommended to first dissolve this compound in 100% DMSO to create a high-concentration stock solution.[1][2] For in vivo studies, a common formulation involves a mixture of DMSO and corn oil.[2]
Q4: Can sonication be used to improve the dissolution of this compound?
A4: Yes, sonication is recommended to aid in the dissolution of this compound in solvents like DMSO.[1] This can help to break up any aggregates and ensure a homogenous solution.
Troubleshooting Guide: Overcoming Poor Aqueous Solubility of this compound
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound in your experiments.
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
Possible Cause: The high concentration of DMSO in the final solution is not sufficient to maintain the solubility of this compound in the aqueous buffer.
Solutions:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that maintains this compound solubility and is tolerated by your experimental system. It is recommended to test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%).
-
Use Co-solvents: In addition to DMSO, other water-miscible organic solvents can be used as co-solvents to increase the solubility of hydrophobic compounds.[5][6] See the "Experimental Protocols" section for a detailed method on co-solvent screening.
-
pH Adjustment: The solubility of a compound can be influenced by the pH of the solution.[5][6] Experiment with buffers at different pH values (e.g., pH 6.5, 7.4, 8.0) to determine the optimal pH for this compound solubility.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic molecules.
Issue 2: Inconsistent results in cell-based assays.
Possible Cause: Poor solubility and aggregation of this compound in the cell culture medium can lead to variable effective concentrations.
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before use. Avoid storing diluted solutions for extended periods.
-
Visual Inspection: Before adding to cells, visually inspect the diluted this compound solution for any signs of precipitation or cloudiness. If observed, do not use the solution and try a different solubilization method.
-
Pre-warm the Medium: Adding the DMSO stock of this compound to pre-warmed cell culture medium can sometimes improve solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility and stability.[7][8][9][10] Consider using cyclodextrins like HP-β-CD as a formulation vehicle.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks | Reference |
| DMSO | 80 mg/mL (78.74 mM) | Sonication is recommended. | [1] |
| DMSO | 100 mg/mL (98.42 mM) | Ultrasonic assistance may be needed. | [2] |
| 10% DMSO + 90% Corn oil | ≥ 2.5 mg/mL (2.46 mM) | Clear solution, suitable for in vivo use. | [2][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of solid this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Co-solvent Screening for Improved Aqueous Solubility
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing different co-solvents at various concentrations (e.g., 5%, 10%, 20% of Ethanol, Propylene Glycol, or PEG-400).
-
Add the this compound DMSO stock to each co-solvent buffer to a final concentration of 100 µM, ensuring the final DMSO concentration is below 1%.
-
Gently mix the solutions and incubate at room temperature for 1 hour.
-
Visually inspect for any precipitation.
-
Quantify the soluble this compound concentration in the supernatant using a suitable analytical method like HPLC-UV.
Mandatory Visualizations
Caption: STAT6 Signaling Pathway and Mechanism of Action of this compound.
Caption: Experimental Workflow for Overcoming this compound Solubility Issues.
Caption: Logical Relationships in Troubleshooting this compound Solubility.
References
- 1. AK-1690_TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Interpreting Unexpected Results in AK-1690 Treated Cells
This guide provides troubleshooting advice and frequently asked questions for researchers observing unexpected results in cells treated with AK-1690, a potent and selective inhibitor of Kinase X (KX). The expected outcome of this compound treatment is the induction of apoptosis via downregulation of the Pro-Survival Pathway Y (PSY).
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My cells show decreased viability after this compound treatment, but common apoptosis markers (e.g., cleaved caspase-3) are negative. What is happening?
Possible Cause: The observed decrease in cell viability might be due to alternative cell death mechanisms such as necrosis or autophagy, or it could be a result of off-target effects of this compound at the concentration used.
Troubleshooting Steps:
-
Confirm Cell Viability Data: Re-evaluate the viability data. Consider using an orthogonal assay to confirm the initial findings. For instance, if you initially used an MTT assay, try a trypan blue exclusion assay.
-
Investigate Alternative Cell Death Pathways:
-
Necrosis: Measure the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium. An increase in LDH is a marker of plasma membrane rupture, a hallmark of necrosis.
-
Autophagy: Monitor the formation of autophagosomes by staining for LC3-II protein via immunofluorescence or by performing a western blot for the conversion of LC3-I to LC3-II.
-
-
Evaluate Off-Target Effects: Perform a dose-response experiment with a wide range of this compound concentrations to determine if the effect is dose-dependent. High concentrations are more likely to induce off-target effects.
Troubleshooting Workflow: Unexpected Cell Death Pathway
Caption: Workflow for investigating non-apoptotic cell death.
FAQ 2: I do not observe any change in cell viability after treating my cells with this compound. Is the compound inactive?
Possible Cause: The lack of a viability phenotype could be due to several factors including compound inactivity, cell line resistance, or suboptimal experimental conditions.
Troubleshooting Steps:
-
Verify Compound Activity: Confirm that the this compound is active by testing its ability to inhibit its direct target, Kinase X. This can be done by measuring the phosphorylation of its downstream substrate, Protein Z (p-PZ), via western blot. A decrease in p-PZ levels would indicate the compound is active.
-
Assess Cell Line Sensitivity: Not all cell lines will be sensitive to the inhibition of the PSY pathway.
-
Baseline Pathway Activity: Check the baseline expression and phosphorylation levels of KX and PZ in your cell line. If the pathway is not active, its inhibition will not have a significant effect.
-
Test a Positive Control Cell Line: If possible, use a cell line known to be sensitive to PSY pathway inhibition as a positive control.
-
-
Optimize Experimental Conditions:
-
Concentration and Duration: Perform a time-course and dose-response experiment to ensure you are using an appropriate concentration and treatment duration.
-
Serum Concentration: The presence of growth factors in fetal bovine serum (FBS) can sometimes counteract the effects of a pro-apoptotic compound. Try reducing the serum concentration in your culture medium.
-
Quantitative Data Summary: Troubleshooting No Viability Change
| Parameter | Control Cells | This compound Treated (10 µM) | Expected Outcome |
| p-PZ / Total PZ Ratio | 1.0 | < 0.2 | Decrease |
| Cell Viability (%) | 100% | ~100% | Decrease |
| KX Expression | High | High | No Change |
FAQ 3: I am observing an unexpected increase in cell proliferation after this compound treatment. What could be the cause?
Possible Cause: An increase in proliferation is a significant unexpected result and could point towards the activation of a compensatory signaling pathway or an unusual off-target effect.
Troubleshooting Steps:
-
Confirm Proliferation: Use multiple assays to confirm the proliferative effect, such as direct cell counting, and a BrdU incorporation assay.
-
Investigate Compensatory Pathways: The inhibition of the PSY pathway might, in some cellular contexts, lead to the upregulation of a parallel pro-proliferative pathway.
-
Pathway Analysis: Use a phospho-kinase array to screen for the activation of other known pro-proliferative signaling pathways (e.g., MAPK/ERK, PI3K/Akt).
-
-
Consider Paradoxical Activation: In some rare cases, kinase inhibitors can act as "paradoxical agonists," leading to the activation of the target pathway under specific cellular conditions. Re-verify the effect on p-PZ levels.
Signaling Pathway Hypothesis: Compensatory Activation
Caption: this compound inhibits KX, potentially leading to compensatory pathway activation.
Experimental Protocols
Protocol 1: Western Blot for p-PZ and Total PZ
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-PZ and total PZ (at manufacturer's recommended dilutions).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-PZ signal to the total PZ signal.
Protocol 2: LDH Assay for Necrosis
-
Sample Collection: After the desired treatment period with this compound, collect the cell culture supernatant.
-
Cell Lysis (Positive Control): Lyse untreated cells with a lysis buffer provided in the LDH assay kit to serve as a maximum LDH release control.
-
Assay Reaction: Add the collected supernatant and control samples to a 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of LDH release relative to the positive control.
AK-1690 Technical Support Center: Long-Term In Vivo Studies
This technical support center provides guidance for researchers and drug development professionals on minimizing the toxicity of AK-1690 in long-term in vivo studies. The information is structured to address potential issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational, orally bioavailable small molecule inhibitor of Tyrosine Kinase X (TKX), a critical component in the oncogenic signaling pathway of several solid tumors. Its primary therapeutic effect is achieved by blocking the ATP-binding site of TKX, thereby inhibiting downstream signaling required for tumor cell proliferation and survival.
Q2: What are the known long-term toxicities associated with this compound?
A2: In preclinical long-term studies, the primary dose-limiting toxicities observed with this compound are hepatotoxicity and cardiotoxicity. These are thought to be off-target effects.[1][2] Hepatotoxicity typically manifests as an elevation in liver transaminases (ALT, AST), while cardiotoxicity can present as QT interval prolongation and, at higher exposures, a reduction in left ventricular ejection fraction (LVEF).[3][4]
Q3: What is the recommended vehicle for formulating this compound for oral gavage in rodents?
A3: For preclinical rodent studies, a suspension of this compound in a vehicle of 0.5% (w/v) methylcellulose (B11928114) with 0.1% (v/v) Tween 80 in sterile water is recommended. This vehicle has been shown to provide adequate suspension and oral bioavailability for long-term daily dosing. It is critical to ensure the suspension is homogenous before each administration.
Q4: How should I select the starting dose for a long-term in vivo study?
A4: The starting dose for a chronic study should be determined based on preliminary dose-range finding (DRF) studies of shorter duration (e.g., 14-28 days). The highest dose in a long-term study should be the Maximum Tolerated Dose (MTD) determined from the DRF study, which is the dose that causes no more than a 10% reduction in body weight and does not produce overt signs of clinical distress. It is advisable to include at least two lower dose levels to establish a dose-response relationship for both efficacy and toxicity.
Q5: Are there any clinical signs to monitor for early detection of toxicity?
A5: Yes, daily cage-side observations are critical. Key indicators of potential toxicity include a hunched posture, ruffled fur, lethargy, significant changes in food and water consumption, and a progressive loss of body weight exceeding 10-15% of baseline. For specific organ toxicities, refer to the detailed monitoring protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during your long-term in vivo studies with this compound.
Issue 1: Progressive weight loss (>10%) and poor clinical condition observed in the this compound high-dose group.
| Potential Cause | Troubleshooting Steps |
| Dose exceeding MTD for chronic administration | 1. Immediately reduce the dose by 25-50% for the affected cohort. 2. Implement supportive care, such as providing supplemental hydration and palatable, high-calorie food. 3. If clinical condition does not improve within 48-72 hours, consider discontinuing treatment for the most severely affected animals and proceed to terminal endpoints for analysis. 4. Re-evaluate the MTD based on these new findings for future studies. Dose reductions are a common strategy for managing toxicities of tyrosine kinase inhibitors.[5] |
| Formulation issues (e.g., poor suspension, incorrect concentration) | 1. Prepare a fresh batch of the formulation, ensuring rigorous adherence to the protocol. 2. Re-verify the concentration of this compound in the formulation using an appropriate analytical method (e.g., HPLC). 3. Ensure the suspension is thoroughly mixed before dosing each animal. |
| Gavage-related injury or stress | 1. Review the oral gavage technique of the personnel. Ensure proper restraint and use of appropriate gavage needle size. 2. Consider reducing the dosing volume if it is too large for the animal size. 3. If stress is suspected, ensure a consistent and quiet environment during dosing procedures. |
Issue 2: Significant elevation of liver enzymes (ALT/AST) in plasma samples from treated animals.
| Potential Cause | Troubleshooting Steps |
| This compound-induced hepatotoxicity | 1. Confirm Findings: Repeat the plasma analysis to rule out sample processing errors. 2. Dose Modification: Implement a dose reduction (e.g., 50%) or a dosing holiday (e.g., 2-3 days off per week) for the affected group to see if enzyme levels recover.[6] 3. Mechanism Investigation: At the study terminus, collect liver tissue for histopathological analysis to assess for necrosis, inflammation, or other signs of liver damage.[7] Also, consider transcriptome profiling to investigate underlying mechanisms of toxicity.[8] |
| Underlying health condition of the animal model | 1. Review the health reports of the animal cohort prior to the study start. 2. Ensure that the observed enzyme elevations are dose-dependent and not present in the vehicle control group. |
Data Presentation: Hypothetical Dose-Dependent Hepatotoxicity
The following table illustrates a typical dose-dependent increase in plasma ALT and AST levels after 28 days of daily oral administration of this compound to mice.
| Treatment Group | Dose (mg/kg/day) | Mean Plasma ALT (U/L) | Mean Plasma AST (U/L) |
| Vehicle Control | 0 | 35 | 75 |
| This compound Low Dose | 10 | 50 | 90 |
| This compound Mid Dose | 30 | 150 | 280 |
| This compound High Dose | 60 | 450 | 800 |
Experimental Protocols
Protocol 1: In-Life Clinical Pathology Monitoring
This protocol outlines the procedure for periodic blood collection and analysis to monitor for signs of hematological and biochemical toxicity.
-
Schedule: Collect blood samples at baseline (pre-treatment) and then every 4 weeks throughout the study duration.
-
Blood Collection:
-
Collect approximately 100-150 µL of whole blood from a suitable site (e.g., submandibular or saphenous vein) into EDTA-coated tubes for hematology and lithium heparin-coated tubes for clinical chemistry.
-
Ensure the collection volume does not exceed standard guidelines for animal welfare.
-
-
Sample Processing:
-
For clinical chemistry, centrifuge the heparinized blood at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to a fresh, labeled tube and store at -80°C until analysis.
-
-
Analysis:
-
Hematology: Perform a complete blood count (CBC) to assess for changes in red blood cells, white blood cells, and platelets.
-
Clinical Chemistry: Analyze plasma for key markers of liver function (ALT, AST, ALP, Total Bilirubin) and kidney function (BUN, Creatinine).
-
Cardiac Biomarkers: If cardiotoxicity is a specific concern, measure plasma levels of cardiac troponins (cTnI, cTnT) and Brain Natriuretic Peptide (BNP).[9]
-
Protocol 2: Post-Mortem Histopathological Analysis
This protocol details the collection and preparation of tissues for microscopic examination to identify organ-level toxicity.
-
Necropsy: At the study terminus, perform a full gross necropsy on all animals. Weigh key organs, including the liver, heart, kidneys, and spleen. Record any macroscopic abnormalities.
-
Tissue Collection:
-
Collect samples of the liver (all lobes), heart (ventricles and atria), kidneys, and other major organs.
-
For paired organs (e.g., kidneys), collect both.
-
-
Tissue Fixation:
-
Immediately place tissue samples in labeled cassettes and fix in 10% neutral buffered formalin for at least 24 hours. The volume of formalin should be at least 10 times the volume of the tissue.
-
-
Tissue Processing and Staining:
-
Following fixation, process the tissues through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Section the paraffin blocks at a thickness of 4-5 µm.
-
Mount sections on glass slides and stain with Hematoxylin and Eosin (H&E) for standard morphological assessment.
-
Consider special stains (e.g., Masson's Trichrome for fibrosis in liver or heart) if specific types of injury are suspected.
-
-
Pathological Evaluation: A board-certified veterinary pathologist should perform a blinded microscopic examination of the slides to score and characterize any pathological findings.
Mandatory Visualizations
Caption: Mechanism of this compound action and off-target toxicity.
Caption: Experimental workflow for a long-term in vivo study.
Caption: Troubleshooting decision tree for elevated liver enzymes.
References
- 1. Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiotoxic drugs: clinical monitoring and decision making (2008) | Audrey H. Wu | 55 Citations [scispace.com]
- 3. Hepatotoxicity in drug development: detection, significance and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Manifestations, Monitoring, and Prognosis: A Review of Cardiotoxicity After Antitumor Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. archive.cancerworld.net [archive.cancerworld.net]
- 7. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
AK-1690 stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of AK-1690 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective STAT6 PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3][4] It functions by linking the STAT6 protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of STAT6 by the proteasome.[5][6] This targeted degradation approach makes this compound a valuable tool for studying the roles of STAT6 in various biological processes and as a potential therapeutic agent in diseases where STAT6 is implicated, such as certain cancers and allergic inflammation.[1][3][5]
Q2: What are the recommended storage conditions for this compound stock solutions?
Q3: Are there any known stability issues with this compound in cell culture media?
Currently, there is no specific published data detailing the stability of this compound in various cell culture media at physiological temperatures (e.g., 37°C). The stability of a small molecule in cell culture can be influenced by several factors, including the composition of the medium, pH, presence of serum, and exposure to light.[8][9] Therefore, it is recommended that users empirically determine the stability of this compound under their specific experimental conditions.
Q4: What are common signs of small molecule degradation in cell culture?
Signs of degradation can include a loss of biological activity, inconsistent experimental results, or a visible change in the color of the culture medium.[8] Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to directly assess the integrity of the compound over time.[7]
Troubleshooting Guide: this compound Stability
This guide provides a systematic approach to troubleshoot potential stability issues with this compound in your cell culture experiments.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps to take when investigating suspected instability of this compound.
Caption: Troubleshooting workflow for addressing this compound stability issues.
Quantitative Data Summary: Assessing Stability
To determine the stability of this compound in your specific cell culture setup, you can perform a time-course experiment and analyze the remaining compound concentration using HPLC or LC-MS. The following table provides an example of how to structure the data from such an experiment.
| Time Point (hours) | Media Type | Serum Presence | Temperature (°C) | Light Exposure | % this compound Remaining (Example) |
| 0 | DMEM | 10% FBS | 37 | Dark | 100% |
| 6 | DMEM | 10% FBS | 37 | Dark | 98% |
| 12 | DMEM | 10% FBS | 37 | Dark | 95% |
| 24 | DMEM | 10% FBS | 37 | Dark | 91% |
| 48 | DMEM | 10% FBS | 37 | Dark | 85% |
| 0 | RPMI-1640 | No Serum | 37 | Dark | 100% |
| 24 | RPMI-1640 | No Serum | 37 | Dark | 93% |
| 0 | DMEM | 10% FBS | 37 | Ambient Light | 100% |
| 24 | DMEM | 10% FBS | 37 | Ambient Light | 75% |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your chosen cell culture medium.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the this compound stock solution into your cell culture medium to the final working concentration used in your experiments (e.g., 1 µM). Prepare enough volume for all time points.
-
Set Up Experimental Conditions:
-
Aliquot the working solution into separate sterile tubes or wells for each time point.
-
Include relevant controls, such as medium without this compound and medium with different serum concentrations or under different light conditions if these are variables of interest.
-
-
Incubation: Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from the corresponding tube/well.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
This compound Signaling Pathway
Understanding the mechanism of action of this compound is crucial for interpreting experimental results. The diagram below illustrates the STAT6 signaling pathway and the role of this compound.
Caption: this compound targets STAT6 for proteasomal degradation.
References
- 1. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | Selective STAT6 PROTAC Degradator | Anticancer | TargetMol [targetmol.com]
- 5. labiotech.eu [labiotech.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthesized AK-1690
This guide is intended for researchers, scientists, and drug development professionals who are synthesizing or utilizing AK-1690 and encountering variability between different batches. The following information provides troubleshooting advice and frequently asked questions to help identify and resolve common issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We've synthesized a new batch of this compound, and it shows significantly lower potency in our STAT6 degradation assay compared to a previous batch. What are the potential causes?
Several factors during synthesis and handling can contribute to decreased potency. Consider the following:
-
Purity of Starting Materials: The quality of the STAT6 ligand, the E3 ligase ligand, and the linker can critically impact the final product's efficacy. Impurities in these starting materials can lead to the formation of inactive byproducts.
-
Reaction Conditions: Deviations in reaction temperature, time, or stoichiometry can result in incomplete reactions or the formation of side products. PROTAC synthesis often involves multiple steps, and inconsistencies at any stage can affect the final compound.
-
Purification: Inefficient purification can leave residual starting materials or byproducts that may compete with this compound for binding to STAT6 or the E3 ligase, thereby reducing its potency.
-
Compound Stability and Storage: this compound, like many complex organic molecules, may be sensitive to degradation over time, especially if not stored correctly. Improper storage conditions (e.g., exposure to light, moisture, or elevated temperatures) can lead to the breakdown of the molecule.[1]
Q2: Our latest batch of this compound has poor solubility in DMSO compared to previous batches. How can we troubleshoot this?
Poor solubility can be indicative of several issues:
-
Presence of Insoluble Impurities: The batch may contain impurities that are not soluble in the intended solvent. These can often be unreacted starting materials or polymeric byproducts.
-
Different Crystalline Form (Polymorphism): The compound may have crystallized in a different polymorphic form which possesses lower solubility.[2]
-
Incorrect Final Product: In a more extreme case, a significant error in the synthesis may have resulted in a different, less soluble compound.
To address this, we recommend analyzing the batch by High-Performance Liquid Chromatography (HPLC) to check for impurities and confirming the compound's identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: We observe inconsistent analytical data (e.g., HPLC, MS) between different batches of our synthesized this compound. What could be the reason?
Inconsistent analytical data strongly suggests variability in the chemical composition of the batches. The root causes are often found in the synthetic process:
-
Variability in Raw Materials: Using different suppliers or lots of starting materials can introduce variability.
-
Inconsistent Reaction Monitoring: Not consistently monitoring the reaction's progress (e.g., by Thin Layer Chromatography or LC-MS) can lead to premature quenching or running the reaction for too long, resulting in different product and byproduct profiles.
-
Changes in Purification Method: Even minor changes to the purification protocol (e.g., different column packing, solvent gradients in chromatography) can alter the purity profile of the final product.
It is crucial to standardize the entire synthesis and purification protocol and to source high-purity, well-characterized starting materials.
Quantitative Data Summary
For consistent results, each batch of synthesized this compound should meet a set of defined quality control specifications. The following table provides key parameters and recommended acceptance criteria.
| Parameter | Method | Recommended Specification | Rationale |
| Identity | LC-MS | Mass matches theoretical mass ± 0.5 Da | Confirms the correct molecule was synthesized. |
| Purity | HPLC/UPLC (254 nm) | ≥ 98% | Ensures that the biological activity is not confounded by impurities. |
| Potency (STAT6 Degradation) | Western Blot or In-Cell Western | DC50 ≤ 10 nM | Confirms the biological activity of the compound. A significant shift in DC50 indicates a problem with the batch.[1][3][4] |
| Solubility | Visual Inspection | ≥ 10 mM in DMSO | Ensures the compound can be prepared at a stock concentration suitable for in vitro and in vivo experiments.[4] |
Experimental Protocols
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of a synthesized batch of this compound.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Procedure:
-
Prepare a 1 mg/mL solution of the this compound batch in DMSO.
-
Inject 5 µL of the solution onto the HPLC system.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as: (Area of the main peak / Total area of all peaks) x 100%.
-
2. Identity Confirmation by Mass Spectrometry (MS)
This protocol is to confirm the molecular weight of the synthesized this compound.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Procedure:
-
Use the same LC method as described for purity assessment.
-
Divert the flow from the LC to the mass spectrometer.
-
Acquire the mass spectrum of the main peak.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z for this compound.
-
3. Functional Assessment of STAT6 Degradation by Western Blot
This cell-based assay verifies the biological activity of the synthesized this compound.
-
Cell Line: A human cell line endogenously expressing STAT6 (e.g., MV4;11).[3]
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound batch (e.g., from 1 µM to 0.1 nM).
-
Treat the cells with the different concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against STAT6 and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify the band intensities and normalize the STAT6 signal to the loading control.
-
Plot the normalized STAT6 levels against the log of the this compound concentration to determine the DC50 value.
-
Visualizations
References
Technical Support Center: AK-1690 and Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of AK-1690, a potent and selective STAT6 degrader. A key focus of this guide is understanding and mitigating the "hook effect," a phenomenon that can be encountered during dose-response experiments with PROTACs like this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Signal Transducer and Activator of Transcription 6 (STAT6) protein for degradation. It is a heterobifunctional molecule that consists of a ligand that binds to STAT6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By bringing STAT6 and CRBN into close proximity, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of STAT6 and its subsequent degradation by the proteasome.[1]
Q2: What is the "hook effect" in the context of this compound?
The hook effect is a phenomenon observed in some PROTAC-mediated degradation assays where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[3] At excessively high concentrations of this compound, the formation of non-productive binary complexes (this compound bound to either STAT6 or CRBN alone) is favored over the productive ternary complex (STAT6-AK-1690-CRBN).[3] This results in a bell-shaped dose-response curve.
Q3: What is the reported potency of this compound?
This compound is a highly potent STAT6 degrader, with reported DC50 values (the concentration at which 50% of the target protein is degraded) as low as 1 nM in cellular assays.[4][5][6]
Q4: How selective is this compound?
This compound has been shown to be highly selective for STAT6, with minimal effects on other STAT family members.[6] Proteomic studies have confirmed its narrow degradation profile.[7]
Q5: Is there evidence of a significant hook effect with this compound?
While the hook effect is a theoretical possibility for all PROTACs, studies on this compound have indicated a high degree of cooperativity (99-fold) in the formation of the STAT6-AK-1690-CRBN ternary complex.[8] High cooperativity can mitigate the hook effect by stabilizing the ternary complex, suggesting that the hook effect with this compound may be less pronounced compared to PROTACs with low cooperativity.[3] However, it is still crucial to perform careful dose-response experiments to identify the optimal concentration range.
Troubleshooting Guide
Issue: Decreased STAT6 degradation observed at high concentrations of this compound (potential hook effect).
Possible Cause: At high concentrations, this compound can saturate both STAT6 and the E3 ligase Cereblon, leading to the formation of binary complexes that cannot induce degradation, thus outcompeting the formation of the productive ternary complex.
Solutions:
-
Optimize this compound Concentration:
-
Perform a wide-range dose-response experiment (e.g., from picomolar to micromolar concentrations) to fully characterize the degradation profile and identify the optimal concentration for maximal degradation (Dmax).
-
Once the optimal concentration is determined, use concentrations at or below this level for subsequent experiments.
-
-
Shorten Incubation Time:
-
The hook effect can be time-dependent. A shorter incubation time with this compound might be sufficient to observe degradation without allowing the system to reach an equilibrium that favors binary complex formation.
-
-
Consider the Cellular Environment:
-
The relative expression levels of STAT6 and Cereblon in your specific cell line can influence the severity of the hook effect. If possible, quantify the endogenous levels of both proteins.
-
Data Summary
| Parameter | Value | Cell Line | Reference |
| DC50 | ~1 nM | MV4;11 | [2] |
| Cooperativity (α) | 99 | In vitro assay | [8] |
| E3 Ligase Recruited | Cereblon (CRBN) | N/A | [1] |
| Selectivity | High for STAT6 over other STATs | Various | [6] |
Experimental Protocols
Protocol 1: Western Blotting for STAT6 Degradation
This protocol is designed to assess the dose-dependent degradation of STAT6 induced by this compound.
Materials:
-
Cells expressing STAT6
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against STAT6
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of treatment.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., 0.01 nM to 10 µM) in cell culture medium. Treat the cells for a predetermined time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STAT6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the STAT6 signal to the loading control. Plot the percentage of STAT6 degradation relative to the vehicle control against the log of the this compound concentration.
Visualizations
Caption: Mechanism of this compound action and the hook effect.
Caption: Simplified STAT6 signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow to investigate and address the hook effect.
References
- 1. labiotech.eu [labiotech.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cooperative binding mitigates the high-dose hook effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Comprehensive Profiling of STAT6 Degraders: From Binding and Ternary Complex Formation to Cellular Degradation and Pathway Suppression - Application Notes - ICE Bioscience [en.ice-biosci.com]
Technical Support Center: Confirming AK-1690 Engagement with STAT6 in Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for confirming the engagement of AK-1690 with its target protein, STAT6, in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to target the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1][2][3] As a PROTAC, this compound functions by linking STAT6 to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of STAT6 protein within the cell.[4][5] This targeted degradation approach makes this compound a valuable tool for studying the biological roles of STAT6 and as a potential therapeutic agent in diseases where STAT6 is implicated, such as certain cancers and allergic inflammation.[4][6]
Q2: Why is it important to confirm target engagement of this compound with STAT6 in cells?
A2: Confirming that a compound like this compound directly interacts with its intended target, STAT6, within a cellular environment is a critical step in drug discovery and development. It validates the mechanism of action and ensures that the observed biological effects are a direct consequence of the compound's interaction with its target. Cellular target engagement assays help to differentiate on-target from off-target effects and provide crucial information on compound potency and selectivity in a physiologically relevant setting.
Q3: What are the primary methods to confirm this compound engagement with STAT6 in cells?
A3: Several robust methods can be employed to confirm the engagement of this compound with STAT6 in cells. The primary approaches detailed in this guide are:
-
Cellular Thermal Shift Assay (CETSA): To demonstrate direct binding of this compound to STAT6.
-
Co-Immunoprecipitation (Co-IP): To show the interaction between this compound-bound STAT6 and components of the degradation machinery.
-
STAT6 Reporter Gene Assay: To measure the functional consequence of STAT6 degradation on its transcriptional activity.
-
Western Blotting: To directly quantify the degradation of STAT6 protein induced by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.
Table 1: In Vitro Degradation Potency of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | MV4;11 | 1 nM | [6] |
| DC50 | Various Cell Lines | As low as 1 nM | [7][8][9][10] |
DC50 (Degradation Concentration 50) is the concentration of this compound required to induce 50% degradation of STAT6 protein.
Table 2: Selectivity Profile of this compound
| Protein Family | Effect | Concentration | Reference |
| Other STAT Members | Minimal effect | Up to 10 µM | [7][9][10] |
| Proteome-wide | Narrow degradation profile | Not specified | [6] |
Experimental Workflows and Signaling Pathways
STAT6 Signaling Pathway
The following diagram illustrates the canonical STAT6 signaling pathway, which is activated by cytokines such as IL-4 and IL-13.
Caption: A simplified diagram of the IL-4/IL-13 induced STAT6 signaling cascade.
This compound Mechanism of Action: STAT6 Degradation
This diagram shows how this compound hijacks the cell's ubiquitin-proteasome system to induce the degradation of STAT6.
Caption: The PROTAC mechanism of this compound leading to STAT6 degradation.
Troubleshooting Guides and Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Protocol: CETSA for this compound and STAT6
Materials:
-
Cells expressing STAT6 (e.g., HEK293, Jurkat)
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-STAT6 antibody
-
Secondary antibody (HRP-conjugated)
-
ECL substrate
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash cells with PBS.
-
Resuspend cells in PBS with protease inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermocycler, followed by a cooling step.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize protein concentrations for all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with an anti-STAT6 antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for STAT6 at each temperature.
-
Plot the relative amount of soluble STAT6 as a function of temperature to generate a melting curve.
-
A shift in the melting curve for this compound-treated samples compared to the DMSO control indicates target engagement.
-
CETSA Troubleshooting Guide
Q: I don't see a clear shift in the melting curve for STAT6.
-
Possible Cause: The concentration of this compound may be too low, or the incubation time is insufficient for cellular uptake and binding.
-
Solution: Perform a dose-response and time-course experiment to optimize the treatment conditions.
-
-
Possible Cause: The chosen temperature range may not be optimal for observing STAT6 denaturation.
-
Solution: Widen the temperature range in your heat challenge step to ensure you capture the full melting transition of STAT6.
-
-
Possible Cause: The interaction between this compound and STAT6 might not induce a significant thermal stabilization.
-
Solution: While less common for potent binders, this is a possibility. Corroborate your findings with other target engagement assays.
-
Q: The Western blot signal for STAT6 is weak or absent.
-
Possible Cause: Low expression of endogenous STAT6 in the chosen cell line.
-
Solution: Use a cell line known to express higher levels of STAT6 or consider using cells transiently overexpressing STAT6.
-
-
Possible Cause: Inefficient cell lysis or protein extraction.
-
Solution: Ensure your lysis buffer is effective and consider including sonication to improve the extraction of nuclear proteins like STAT6.
-
-
Possible Cause: Poor antibody performance.
-
Solution: Validate your anti-STAT6 antibody for Western blotting and use the recommended dilution.
-
Co-Immunoprecipitation (Co-IP)
Since this compound is a PROTAC, Co-IP can be used to demonstrate the formation of the ternary complex between STAT6, this compound, and the E3 ligase.
Experimental Protocol: Co-IP for STAT6 Ternary Complex
Materials:
-
Cells expressing STAT6 and the relevant E3 ligase (e.g., Cereblon)
-
This compound
-
DMSO
-
Proteasome inhibitor (e.g., MG132) - to prevent degradation of the complex
-
Co-IP lysis buffer (non-denaturing)
-
Anti-STAT6 antibody or anti-E3 ligase antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture cells and pre-treat with a proteasome inhibitor (e.g., MG132) for 1-2 hours to stabilize the ternary complex.
-
Treat cells with this compound or DMSO for the optimized duration.
-
-
Cell Lysis:
-
Harvest and wash cells.
-
Lyse cells with a non-denaturing Co-IP lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody (e.g., anti-STAT6) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-4 hours.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting.
-
Probe separate blots with antibodies against STAT6 and the E3 ligase to detect the co-immunoprecipitated proteins.
-
Co-IP Troubleshooting Guide
Q: I cannot detect the co-immunoprecipitated E3 ligase.
-
Possible Cause: The ternary complex is transient and may have dissociated during the procedure.
-
Solution: Ensure that the proteasome inhibitor pre-treatment was effective. Optimize the incubation times and use gentle washing conditions.
-
-
Possible Cause: The lysis buffer is too harsh and disrupts the protein-protein interactions.
-
Solution: Use a milder, non-denaturing lysis buffer. Avoid harsh detergents and high salt concentrations.[2]
-
-
Possible Cause: The antibody used for IP is blocking the interaction site.
-
Solution: Try immunoprecipitating with an antibody targeting a different epitope on STAT6 or use an antibody against the E3 ligase for the pull-down.
-
Q: I have high background with many non-specific bands.
-
Possible Cause: Insufficient washing of the beads.
-
Solution: Increase the number of washing steps and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).[4]
-
-
Possible Cause: Non-specific binding of proteins to the beads or the antibody.
-
Solution: Pre-clear the lysate by incubating it with beads alone before adding the antibody. Use a non-specific IgG control for the immunoprecipitation to identify non-specific interactions.
-
STAT6 Reporter Gene Assay
This functional assay measures the transcriptional activity of STAT6. Since this compound leads to STAT6 degradation, a decrease in reporter gene expression is expected.
Experimental Protocol: STAT6 Luciferase Reporter Assay
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of a STAT6-responsive promoter (e.g., HEK293-STAT6 reporter cells).
-
This compound
-
DMSO
-
IL-4 or IL-13 (to stimulate the STAT6 pathway)
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the STAT6 reporter cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO for a predetermined time.
-
-
STAT6 Pathway Stimulation:
-
Stimulate the cells with an optimal concentration of IL-4 or IL-13 for 6-24 hours. Include an unstimulated control.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control for cell viability if necessary.
-
Plot the luminescence signal against the concentration of this compound to determine the IC50 value (the concentration at which this compound inhibits 50% of the IL-4/IL-13-induced STAT6 activity).
-
STAT6 Reporter Assay Troubleshooting Guide
Q: I see high variability in my luciferase readings.
-
Possible Cause: Inconsistent cell seeding or pipetting errors.
-
Solution: Ensure a homogenous cell suspension when seeding and use calibrated pipettes. Include more technical replicates for each condition.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples or fill them with PBS to maintain humidity.
-
Q: The IL-4/IL-13 stimulation does not induce a strong luciferase signal.
-
Possible Cause: The concentration of the cytokine is suboptimal, or the stimulation time is too short.
-
Solution: Perform a dose-response and time-course experiment for IL-4/IL-13 to determine the optimal stimulation conditions for your reporter cell line.
-
-
Possible Cause: The reporter cell line has lost its responsiveness.
-
Solution: Ensure the cells have not been passaged too many times and are healthy. Test a new vial of cells from a frozen stock.
-
Q: this compound treatment is causing cell death at higher concentrations.
-
Possible Cause: The compound is cytotoxic at high concentrations.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your reporter assay to distinguish between specific inhibition of STAT6 signaling and general cytotoxicity. Narrow the concentration range of this compound to non-toxic levels.
-
Troubleshooting Logic Diagram
Caption: A flowchart for systematic troubleshooting of experimental issues.
References
- 1. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. labiotech.eu [labiotech.eu]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Collection - Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader. | Semantic Scholar [semanticscholar.org]
- 9. medkoo.com [medkoo.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Linker Length in PROTAC® Design with AK-1690 as a Case Study
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of linker length for Proteolysis-Targeting Chimeras (PROTACs), using the potent and selective STAT6 degrader, AK-1690, as a central example.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC® molecule like this compound?
A1: The linker in a PROTAC® is a critical component that connects the ligand binding to the target protein of interest (POI), in this case, STAT6, and the ligand that recruits an E3 ubiquitin ligase, which for this compound is cereblon (CRBN).[1] The linker's length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex (POI-PROTAC®-E3 ligase).[2] An optimized linker ensures the correct spatial orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination of the target, leading to its degradation by the proteasome.[3][]
Q2: How does linker length impact the efficacy of a PROTAC®?
A2: Linker length has a profound effect on PROTAC® efficacy. A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3] Conversely, a linker that is too long may lead to an unstable ternary complex with excessive flexibility, resulting in inefficient ubiquitination.[5] Therefore, there is typically an optimal linker length that maximizes the degradation of the target protein.[2]
Q3: What are common linker compositions used in PROTAC® design?
A3: The most common linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[6] PEG linkers can improve solubility and cell permeability, while alkyl chains offer more rigidity.[6] The choice of linker composition can influence the physicochemical properties of the PROTAC®, affecting its overall performance.[7]
Q4: What is the "hook effect" in PROTAC® experiments, and how is it related to the linker?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC® decreases at higher concentrations. This occurs because the formation of binary complexes (PROTAC®-target protein or PROTAC®-E3 ligase) becomes more probable than the productive ternary complex. While the hook effect is an inherent characteristic of the PROTAC® mechanism, a well-designed linker can help mitigate it by promoting positive cooperativity in ternary complex formation.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of PROTAC® linker length.
| Problem | Potential Cause | Troubleshooting Steps |
| No or low target degradation despite good binary binding | 1. Suboptimal Linker Length: The linker may be too short or too long, preventing productive ternary complex formation.[3] 2. Incorrect Linker Composition: The linker's flexibility or physicochemical properties may not be optimal. 3. Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination. | 1. Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6, etc.). 2. Test linkers with different compositions (e.g., alkyl chains vs. PEG chains) to modulate flexibility and solubility. 3. Perform ternary complex formation assays to assess the stability of the complex with different linkers. |
| High DC50 value (low potency) | 1. Inefficient Ternary Complex Formation: The linker does not optimally position the target and E3 ligase. 2. Poor Cell Permeability: The overall physicochemical properties of the PROTAC®, influenced by the linker, may limit its entry into cells. | 1. Systematically vary the linker length and composition to identify a more potent degrader.[] 2. Conduct cell permeability assays for different linker variants. |
| Significant "Hook Effect" | Formation of unproductive binary complexes at high concentrations. | 1. Re-evaluate the linker design to enhance positive cooperativity in ternary complex formation. 2. Test a wider range of concentrations in degradation assays to accurately determine the optimal concentration range. |
| Off-target effects or degradation of other proteins | The linker may allow for the formation of alternative ternary complexes with other proteins. | 1. Modify the linker to be more rigid, which can restrict the possible conformations and improve selectivity.[8] 2. Analyze the degradation profile of key off-target proteins for each linker variant. |
Quantitative Data on Linker Length Optimization
While specific data on the linker optimization for this compound is not publicly available, the following table presents illustrative data from a study on a p38α PROTAC® that also utilizes a cereblon-based E3 ligase ligand. This data demonstrates the critical impact of linker length on degradation efficiency.
| PROTAC® Analog | Linker Composition | Linker Length (atoms) | DC50 (nM) for p38α Degradation |
| Compound A | PEG | 12 | 500 |
| Compound B | PEG | 15 | 100 |
| Compound C | PEG | 17 | 25 |
| Compound D | PEG | 20 | 200 |
| Compound E | Alkyl Chain | 16 | 150 |
This table is a representative example based on published data for p38α PROTACs and is intended for illustrative purposes. The optimal linker length for STAT6 degradation by this compound analogs may differ.
Experimental Protocols
Western Blot for PROTAC®-induced Degradation (DC50 Determination)
This protocol is used to quantify the degradation of the target protein (e.g., STAT6) in response to treatment with a PROTAC® like this compound.
Workflow for Western Blot Analysis
Caption: A typical workflow for determining the DC50 of a PROTAC® using Western blot.
Methodology:
-
Cell Culture and Seeding: Plate cells expressing the target protein at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC® Treatment: Treat the cells with a serial dilution of the PROTAC® (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein (e.g., anti-STAT6) and a loading control (e.g., anti-GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of protein remaining against the PROTAC® concentration to determine the DC50 value.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC®-induced degradation is mediated by the ubiquitin-proteasome system.
Workflow for In-Cell Ubiquitination Assay
Caption: A workflow for detecting the ubiquitination of a target protein.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC® at a concentration that induces significant degradation. Co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the incubation to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.
-
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the POI-PROTAC®-E3 ligase ternary complex in live cells.
Signaling Pathway for NanoBRET™ Assay
Caption: The principle of the NanoBRET™ ternary complex formation assay.
Methodology:
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase component (e.g., CRBN) fused to HaloTag® (the acceptor).
-
Cell Plating and Labeling: Plate the transfected cells in a 96-well plate and label with the HaloTag® ligand.
-
PROTAC® Treatment: Add serial dilutions of the PROTAC® to the cells.
-
Substrate Addition: Add the NanoLuc® substrate.
-
Signal Detection: Measure the luminescence at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the ratio indicates ternary complex formation.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
AK-1690 vs. STAT6 Inhibitors: A Comparative Analysis of Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
The landscape of STAT6-targeted therapies is rapidly evolving, moving beyond traditional inhibition to novel degradation strategies. This guide provides a detailed comparison of AK-1690, a potent STAT6 PROTAC (Proteolysis Targeting Chimera) degrader, with various STAT6 inhibitors. By presenting key efficacy data, detailed experimental protocols, and visual representations of pathways and workflows, this document aims to offer an objective resource for researchers in immunology, oncology, and drug discovery.
Executive Summary
Signal Transducer and Activator of Transcription 6 (STAT6) is a key mediator of IL-4 and IL-13 signaling, making it a critical target for a range of allergic and inflammatory diseases, as well as certain cancers. While conventional small molecule inhibitors aim to block STAT6 activity, a new class of therapeutics, known as degraders, function by inducing the complete removal of the STAT6 protein. This guide directly compares the efficacy of the STAT6 degrader this compound with other STAT6-targeting compounds, including the clinical-stage degrader KT-621 and several small molecule inhibitors.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key efficacy data for this compound and a selection of STAT6 inhibitors.
| Compound | Mechanism of Action | Target | Key Efficacy Metrics | Cell Lines/Model | Reference |
| This compound | STAT6 Degrader (PROTAC) | STAT6 Protein | DC50 = 1 nM | MV4;11 cells | [1] |
| DC50 = 3.2 nM, Dmax > 90% | HEPG2 and CCRF-CEM cells | [2] | |||
| IC50 = 0.88 nM (downstream gene expression) | IL-4-stimulated HEPG2 cells | [2] | |||
| KT-621 | STAT6 Degrader (PROTAC) | STAT6 Protein | >90% STAT6 degradation in blood (low doses) | Phase 1 Clinical Trial (Atopic Dermatitis) | [3] |
| Median 94% STAT6 degradation in skin lesions | Phase 1b Clinical Trial (Atopic Dermatitis) | ||||
| Median TARC reduction of 74% | Phase 1b Clinical Trial (Atopic Dermatitis) | [4] | |||
| AS1517499 | STAT6 Inhibitor | STAT6 Phosphorylation | IC50 = 21 nM | STAT6 reporter assay | [5] |
| IC50 = 2.3 nM (Th2 differentiation) | Mouse spleen T cells | [5][6] | |||
| PM-81I | STAT6 Inhibitor | STAT6 SH2 Domain | Decreased STAT6 phosphorylation to 13-18% at 1-5 µM | Beas-2B cells | |
| REX-8756 | STAT6 Inhibitor | STAT6 SH2 Domain | Complete and durable STAT6 inhibition | Preclinical models of asthma and dermatitis | |
| DC-15442 | STAT6 Inhibitor | uSTAT6-IL-4Rα interaction, pSTAT6 dimerization | Nearly 100% inhibition of pSTAT6 | Acute ovalbumin allergy models | [7] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the STAT6 signaling pathway and the distinct mechanisms of action of STAT6 inhibitors versus STAT6 degraders.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. STAT6 antibody (51073-1-AP) | Proteintech [ptglab.com]
- 4. patientcareonline.com [patientcareonline.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stat6 Antibody | Cell Signaling Technology [cellsignal.com]
STAT6 Degraders: A Comparative Analysis of AK-1690 and KT-621
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for diseases driven by Type 2 inflammation, such as atopic dermatitis and asthma, is rapidly evolving. A key player in this inflammatory cascade is the Signal Transducer and Activator of Transcription 6 (STAT6). The emergence of targeted protein degradation technology, particularly proteolysis-targeting chimeras (PROTACs), has opened a new avenue for neutralizing STAT6's role. This guide provides a detailed comparison of two prominent STAT6 degraders: AK-1690, a potent preclinical tool compound, and KT-621, a first-in-class oral degrader that has entered clinical trials.
Introduction to STAT6 and Targeted Protein Degradation
STAT6 is a crucial transcription factor activated by interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines central to Th2-mediated immune responses.[1][2] For years, STAT6 was considered an "undruggable" target for small molecules due to the lack of well-defined binding pockets.[1] However, the advent of PROTACs has provided a novel strategy. These heterobifunctional molecules link a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[1] This approach offers a catalytic mode of action, where a single PROTAC molecule can trigger the degradation of multiple target protein molecules.[3]
Overview of this compound and KT-621
This compound is a potent and highly selective preclinical STAT6 degrader developed by researchers at the University of Michigan.[4][5] It was created by linking a high-affinity STAT6-binding molecule (AK-068) to a ligand that recruits the cereblon E3 ligase.[1][4] Its discovery has provided a valuable tool for investigating the biological roles of STAT6 and a lead compound for further optimization.[4][6]
KT-621 is a first-in-class, orally bioavailable STAT6 degrader developed by Kymera Therapeutics.[1][7] It has progressed into clinical development and has shown promising results in Phase 1 trials for atopic dermatitis.[7][8] KT-621's development marks a significant step towards an oral therapy that could potentially rival the efficacy of injectable biologics like dupilumab, which also targets the IL-4/IL-13 pathway.[3][9]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and KT-621, providing a snapshot of their preclinical and clinical performance.
Table 1: Preclinical Potency and Selectivity
| Parameter | This compound | KT-621 |
| Mechanism of Action | PROTAC: STAT6 binder linked to a cereblon E3 ligase ligand[1][4] | PROTAC: STAT6 binder linked to an E3 ligase ligand[9] |
| Degradation Potency (DC50) | As low as 1 nM in MV4;11 cells[4][5][6][10] | Picomolar range (e.g., 13 pM in human PBMCs, 36 pM in human CD3 T cells)[11] |
| Maximum Degradation (Dmax) | > 95% in MV4;11 cells[6] | Near complete degradation in preclinical models[1] |
| Selectivity | Minimal effect on other STAT members (STAT1, STAT3, STAT5) up to 10 µM[4][6] | Highly selective for STAT6 over other STATs[1] |
Table 2: In Vivo and Clinical Degradation Data
| Parameter | This compound | KT-621 |
| Preclinical In Vivo Activity | A single dose effectively depletes STAT6 in mouse tissues (liver and lung).[4][5][6] | At low oral doses, demonstrated near full in vivo STAT6 degradation in disease-relevant tissues in multiple preclinical species.[1][12] |
| Clinical Degradation (Phase 1b, Atopic Dermatitis) | Not applicable (preclinical stage) | Blood: >90% STAT6 degradation at low doses, with a median of 98% reduction.[1][7][13] Skin: Complete degradation at higher doses, with a median of 94% reduction in skin lesions.[1][7][13][14] |
Table 3: Clinical Efficacy (KT-621 in Atopic Dermatitis - Phase 1b)
| Clinical Endpoint | Result |
| Eczema Area and Severity Index (EASI) | Mean 63% reduction after 28 days.[7][8] |
| Peak Pruritus (Itch) | 40% reduction in peak pruritus.[7] |
| Biomarker Reduction (TARC) | 74% median reduction in thymus and activation-regulated chemokine.[7] |
| Comorbid Asthma (FeNO) | 56% median reduction in fractional exhaled nitric oxide.[7] |
| Safety | Well-tolerated with no serious adverse events reported.[7] |
The Broader Landscape of STAT6 Degraders
Beyond this compound and KT-621, other pharmaceutical companies are actively developing STAT6 degraders, highlighting the therapeutic potential of this target.
-
Nurix Therapeutics and Sanofi are collaborating on NX-3911 , a preclinical oral STAT6 degrader.[1][3] Preclinical data indicate it is a potent and selective degrader with robust efficacy in models of atopic dermatitis and asthma.[13][15]
-
Gilead Sciences and LEO Pharma have entered into a partnership to develop an oral STAT6-targeting program that includes both degraders and inhibitors.[1][3]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying biology and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: The STAT6 signaling pathway is activated by IL-4 and IL-13.
Caption: General mechanism of action for a STAT6-targeting PROTAC.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize STAT6 degraders. These are intended to provide a methodological framework; specific reagents and conditions may vary between laboratories and studies.
Western Blotting for STAT6 Degradation
This assay is used to visualize and quantify the reduction in STAT6 protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MV4;11 leukemia cells or peripheral blood mononuclear cells) at a suitable density in appropriate culture medium.
-
Treat cells with a range of concentrations of the STAT6 degrader (e.g., this compound or KT-621) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells or pellet suspension cells and incubate the lysate on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for STAT6 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading across lanes.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the STAT6 band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to assess the cytotoxicity of the degrader compounds.
1. Cell Plating and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Add varying concentrations of the STAT6 degrader or control compounds to the wells.
2. Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.
3. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in an amount equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
5. Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present and, therefore, to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells. This data can be used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Conclusion
The development of STAT6 degraders represents a significant advancement in the pursuit of oral therapies for Type 2 inflammatory diseases. This compound stands out as a highly potent and selective preclinical tool that has been instrumental in validating STAT6 as a degradable target. Building on this foundation, KT-621 has demonstrated remarkable success in early clinical trials, showcasing deep and sustained STAT6 degradation in patients, which translates to meaningful clinical improvements in atopic dermatitis. While direct head-to-head preclinical comparisons are not publicly available, the data suggest that both molecules are highly effective at degrading STAT6. The clinical success of KT-621 provides strong validation for the therapeutic hypothesis of STAT6 degradation and paves the way for a new class of oral medicines for millions of patients suffering from allergic and inflammatory conditions. The continued development of KT-621 and other STAT6 degraders like NX-3911 will be closely watched by the scientific and medical communities.
References
- 1. Kymera Therapeutics Unveils Preclinical Data for Oral STAT6 Degrader KT-621 at ATS Meeting [synapse.patsnap.com]
- 2. Comprehensive Profiling of STAT6 Degraders: From Binding and Ternary Complex Formation to Cellular Degradation and Pathway Suppression - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 3. labiotech.eu [labiotech.eu]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. tandfonline.com [tandfonline.com]
- 6. STAT6 degraders(Nurix Therapeutics) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Kymera Therapeutics Presents New Preclinical Data for KT-621, a First-In-Class, Oral STAT6 Degrader at the American Thoracic Society International Conference | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 8. Kymera Therapeutics Presents New Preclinical Data for KT-621, a First-In-Class, Oral STAT6 Degrader at the American Thoracic Society International Conference | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 9. gilead.com [gilead.com]
- 10. Kymera Therapeutics Presents New Preclinical Data for KT-621, a First-In-Class, Oral STAT6 Degrader at the ATS Annual Meeting | santé log [santelog.com]
- 11. researchgate.net [researchgate.net]
- 12. kymeratx.com [kymeratx.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Nurix Therapeutics Secures $15 Million License Extension from Sanofi for STAT6 Program | Nasdaq [nasdaq.com]
Validating AK-1690 Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular probe is paramount to its utility. This guide provides a comprehensive comparison of AK-1690, a potent STAT6 degrader, with other commercially available STAT inhibitors, focusing on its selectivity against other members of the Signal Transducer and Activator of Transcription (STAT) family.
This compound is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of STAT6, a key transcription factor in the IL-4 and IL-13 signaling pathways.[1][2][3] Its high potency and selectivity make it a valuable tool for investigating the biological roles of STAT6 and a promising lead compound for therapeutic development.[1][4] This guide presents supporting experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes to aid in the validation of this compound's selectivity.
Data Presentation: Quantitative Comparison of STAT Inhibitor Selectivity
The following table summarizes the available quantitative data on the selectivity of this compound and two other widely used STAT inhibitors, Stattic and AS1517499, against the STAT protein family. The data for this compound is presented as DC50 values, which represent the concentration required to induce 50% degradation of the target protein. For the small molecule inhibitors, Stattic and AS1517499, the data is presented as IC50 values, representing the concentration needed to inhibit 50% of the protein's activity.
| Compound | Primary Target | STAT1 | STAT2 | STAT3 | STAT4 | STAT5 | STAT6 |
| This compound (MV4;11 cells) | STAT6 | No significant effect up to 10 µM | Modest effect (<40% reduction) at 2 & 10 µM | No significant effect up to 10 µM | Not detectable[5] | No significant effect up to 10 µM | DC50 = 1 nM [6] |
| This compound (Human PBMCs) | STAT6 | No effect up to 10 µM[5] | No effect up to 10 µM[5] | No effect up to 10 µM[5] | Not reported | No effect up to 10 µM[5] | DC50 = 80 nM [5] |
| Stattic | STAT3 | High selectivity over STAT1[4] | Not reported | IC50 = 5.1 µM [2][4] | Not reported | Low activity[1] | Not reported |
| AS1517499 | STAT6 | No influence on Th1 differentiation (STAT1/STAT4 mediated)[7] | Not reported | Not reported | No influence on Th1 differentiation (STAT1/STAT4 mediated)[7] | Not reported | IC50 = 21 nM [8] |
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to validate the selectivity of STAT-targeting compounds like this compound.
Cell-Based Protein Degradation Assay (for PROTACs like this compound)
This protocol is designed to assess the degradation of target proteins in a cellular context.
1. Cell Culture and Treatment:
-
Culture selected cell lines (e.g., MV4;11, human PBMCs) under standard conditions.
-
Seed cells in multi-well plates and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).
-
Treat cells with a serial dilution of the PROTAC (e.g., this compound) or control compounds for a specified time course (e.g., 12, 18, or 24 hours).[5]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Incubate the cell lysates on ice to ensure complete lysis.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.
4. Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the STAT proteins of interest (STAT1, STAT2, STAT3, STAT4, STAT5, STAT6) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the signal of the target protein to the loading control to account for any variations in protein loading.
-
Plot the percentage of remaining protein against the compound concentration and fit the data to a dose-response curve to determine the DC50 value.
In-Cell Western (ICW) Assay
The In-Cell Western is a quantitative immunofluorescence assay performed in a multi-well plate format, offering higher throughput than traditional Western blotting.
1. Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach and grow to the desired confluency.
-
Treat the cells with the test compound at various concentrations.
2. Fixation and Permeabilization:
-
After treatment, fix the cells with a solution of 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
3. Immunostaining:
-
Block the cells with a blocking buffer.
-
Incubate the cells with a primary antibody specific to the target protein.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., IRDye-conjugated).
4. Imaging and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity in each well.
-
Normalize the signal to a cell staining dye to account for variations in cell number.
-
Calculate the percentage of protein degradation and determine the DC50 value.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A diagram of the canonical JAK-STAT signaling pathway.
Caption: Workflow for evaluating PROTAC-mediated protein degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stattic | Cell Signaling Technology [cellsignal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Stat3 Inhibitor Stattic Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Species: A Comparative Guide to AK-1690 Cross-reactivity
For researchers, scientists, and drug development professionals, the selection of appropriate preclinical animal models is a critical step in evaluating the efficacy and safety of a novel therapeutic. This guide provides a comprehensive comparison of the anticipated cross-reactivity of AK-1690, a potent and selective STAT6 PROTAC degrader, across different species. The analysis is based on available data for this compound and its competitor, KT-621, supplemented by protein sequence homology assessments. Detailed experimental protocols are provided to enable researchers to conduct their own cross-reactivity studies.
This compound is a promising therapeutic agent that functions by inducing the degradation of Signal Transducer and Activator of Transcription 6 (STAT6), a key mediator in the inflammatory response. Its effectiveness has been demonstrated in human cell lines and mouse models.[1][2][3][4][5] Understanding its activity in other species is crucial for advancing its development. While direct comparative experimental data on the cross-species reactivity of this compound is not yet publicly available, a strong rationale for its broad activity can be derived from the high degree of conservation of its target protein, STAT6, and the E3 ligase it recruits, Cereblon (CRBN), across relevant preclinical species.
Rationale for Cross-Reactivity: High Protein Sequence Homology
The efficacy of a PROTAC (Proteolysis Targeting Chimera) like this compound depends on its ability to bind to both the target protein and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the target's degradation. This compound utilizes the Cereblon (CRBN) E3 ligase.[2][4] The high conservation of both STAT6 and CRBN protein sequences across human, mouse, rat, and cynomolgus monkey suggests a strong likelihood of this compound's cross-reactivity.
Table 1: STAT6 and Cereblon (CRBN) Protein Sequence Homology
| Species | STAT6 % Identity to Human | CRBN % Identity to Human |
| Human | 100% | 100% |
| Mouse | 95% | 99% |
| Rat | 94% | 99% |
| Cynomolgus Monkey | 98% | 99% |
Data derived from NCBI HomoloGene.
This high degree of sequence identity, particularly in the key domains involved in protein-protein interactions, strongly supports the hypothesis that this compound will effectively bind to and degrade STAT6 in these species.
Comparative Performance Data
While direct head-to-head cross-species comparisons for this compound are not available, existing data for this compound and its competitor, the clinical-stage STAT6 degrader KT-621, provide valuable insights.
Table 2: Summary of Available Performance Data for STAT6 Degraders
| Compound | Species/System | Key Findings | Reference |
| This compound | Human Cell Lines | Potent STAT6 degradation with a DC50 of 1 nM. | [1][3][5] |
| Mouse | Effective depletion of STAT6 in tissues. | [1][2][3][4][5] | |
| KT-621 | Mouse | Dupilumab-like activity in preclinical asthma models. | [6][7] |
| Rodents & Non-Human Primates | Well-tolerated in safety studies. | [8] | |
| Human | Well-tolerated with robust STAT6 degradation in Phase 1 trials. | [9] |
The potent activity of this compound in both human and mouse systems, coupled with the broad species tolerability of the competitor STAT6 degrader KT-621, further strengthens the case for this compound's likely cross-reactivity in other common preclinical models.
Experimental Protocols
To facilitate direct evaluation of this compound's cross-species reactivity, the following detailed experimental protocols are provided.
In Vitro STAT6 Degradation Assay
This assay is designed to quantify the degradation of STAT6 in cell lines derived from different species.
1. Cell Culture and Treatment:
-
Culture cell lines from the species of interest (e.g., human, mouse, rat, monkey) in their recommended media and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to the desired concentrations in the appropriate cell culture medium.
-
Aspirate the old medium from the cells and treat with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis for STAT6
This protocol details the detection and quantification of STAT6 protein levels.
1. Sample Preparation and Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
2. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer by staining the membrane with Ponceau S.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for STAT6 (ensure the antibody is validated for the species being tested) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the STAT6 signal to a loading control (e.g., GAPDH or β-actin).
Visualizing the Pathway and Workflow
To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collection - Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kymera Therapeutics Presents New Preclinical Data for KT-621, a First-In-Class, Oral STAT6 Degrader at the American Thoracic Society International Conference - BioSpace [biospace.com]
- 7. Kymera Therapeutics Reveals New Preclinical Data for KT-621, an Oral STAT6 Degrader, at ATS Conference [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Kymera Therapeutics Announces Positive First-in-Human [globenewswire.com]
Unveiling the On-Target Precision of AK-1690: An RNA-Seq-Based Comparative Analysis
A Detailed Examination of the STAT6 Degrader AK-1690 in Comparison to Alternative Pathway Modulators, Supported by Transcriptomic Data and Experimental Protocols
For researchers, scientists, and drug development professionals navigating the landscape of targeted therapeutics, establishing the precise on-target effects of a novel compound is paramount. This guide provides a comprehensive comparison of this compound, a potent and selective STAT6 PROTAC (Proteolysis Targeting Chimera) degrader, with alternative molecules targeting the STAT6 signaling pathway. Through a detailed analysis of its mechanism of action and supporting transcriptomic data, this guide aims to objectively present the performance of this compound and its impact on the downstream gene expression signature of STAT6.
Executive Summary
This compound is a novel therapeutic agent designed to specifically target and degrade the Signal Transducer and Activator of Transcription 6 (STAT6) protein. Aberrant STAT6 activity is implicated in a variety of diseases, including allergic inflammation and certain cancers. By inducing the degradation of STAT6, this compound offers a distinct and potentially more profound and durable therapeutic effect compared to traditional inhibitors. This guide will delve into the RNA-sequencing (RNA-seq) data that confirms the on-target effects of STAT6 modulation and compare the performance of this compound with a direct STAT6 inhibitor, AS1517499, and a STAT3 inhibitor, Stattic, to highlight its specificity.
Mechanism of Action: this compound-Mediated STAT6 Degradation
This compound functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system. One end of this compound binds to the STAT6 protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of STAT6, marking it for degradation by the proteasome. This targeted degradation of the STAT6 protein effectively shuts down its downstream signaling pathways.
Comparative Performance: On-Target Effects Confirmed by RNA-Seq
To objectively assess the on-target effects of this compound, we present a comparative analysis of gene expression changes following STAT6 modulation. While direct RNA-seq data for this compound is not yet publicly available, we have compiled data from studies involving STAT6 knockout (KO) mice and the STAT6 inhibitor AS1517499. This data serves as a robust proxy to predict the transcriptomic consequences of this compound-mediated STAT6 degradation.
The following table summarizes the expected differential expression of key STAT6 target genes in response to IL-4 stimulation in macrophages, a key cell type in inflammatory responses.
| Gene Symbol | Gene Name | Function | Expected Change with STAT6 KO/Inhibition (vs. WT/Control + IL-4) |
| Arg1 | Arginase 1 | M2 macrophage polarization marker | Downregulated |
| Fizz1 (Retnla) | Resistin like alpha | M2 macrophage polarization marker | Downregulated |
| Ym1 (Chil3) | Chitinase-like 3 | M2 macrophage polarization marker | Downregulated |
| CCL17 | C-C motif chemokine 17 | Chemokine involved in Th2 responses | Downregulated |
| CCL22 | C-C motif chemokine 22 | Chemokine involved in Th2 responses | Downregulated |
| SOCS1 | Suppressor of cytokine signaling 1 | Negative regulator of cytokine signaling | Downregulated |
| IL4R | Interleukin 4 receptor | Receptor for IL-4 | Downregulated |
Comparison with Alternatives:
| Compound | Target | Mechanism of Action | Expected Effect on STAT6 Target Genes (e.g., Arg1, Fizz1) | Specificity |
| This compound | STAT6 | PROTAC-mediated degradation | Strong and sustained downregulation | High, due to targeted degradation |
| AS1517499 | STAT6 | Small molecule inhibitor of phosphorylation | Downregulation | High for STAT6, but may have off-target kinase effects |
| Stattic | STAT3 | Small molecule inhibitor of SH2 domain | No significant effect | High for STAT3, serves as a negative control for STAT6 pathway |
Experimental Protocols
To ensure the reproducibility and transparency of the data presented, detailed experimental protocols for key assays are provided below.
RNA-Seq Analysis of On-Target Effects
This protocol outlines a typical workflow for assessing the on-target effects of a small molecule like this compound using RNA-sequencing.
In Vivo Efficacy of STAT6-Targeting Agents: A Comparative Analysis of AK-1690 and STAT6 Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 6 (STAT6) has emerged as a critical therapeutic target in oncology and immunology.[1] Its role in mediating pathogenic T helper type 2 (Th2) cell differentiation and promoting M2 macrophage polarization makes it a key driver in various allergic inflammatory diseases and the tumor microenvironment. This guide provides a comparative overview of the in vivo efficacy of two distinct therapeutic modalities targeting STAT6: AK-1690, a novel proteolysis-targeting chimera (PROTAC) degrader, and STAT6 antisense oligonucleotides (ASOs).
Mechanism of Action: Degradation vs. Inhibition of Translation
This compound is a potent and selective STAT6 PROTAC degrader.[1][2][3] It functions by linking a high-affinity STAT6 ligand to an E3 ligase recruiter, thereby inducing the ubiquitination and subsequent proteasomal degradation of the STAT6 protein.[1] This approach aims to eliminate the STAT6 protein from the cell, offering the potential for a more profound and sustained therapeutic effect compared to traditional inhibitors.
STAT6 Antisense Oligonucleotides (ASOs) are synthetic strands of nucleic acids that bind to the messenger RNA (mRNA) encoding the STAT6 protein. This binding event prevents the translation of the mRNA into a functional protein, thereby reducing the overall levels of STAT6.
In Vivo Efficacy: A Head-to-Head Comparison
The following table summarizes the available in vivo efficacy data for this compound and a representative STAT6 ASO in preclinical cancer models.
| Parameter | This compound (PROTAC) | STAT6 Antisense Oligonucleotide (ASO) |
| Target | STAT6 Protein Degradation | STAT6 mRNA Translation Inhibition |
| Model System | CCRF-CEM Xenograft (Human T-cell acute lymphoblastic leukemia) | Syngeneic CT26 (colorectal carcinoma), LLC (Lewis lung carcinoma), 4T1 (mammary carcinoma), ID8-VEGF (ovarian cancer) |
| Administration | Oral (p.o.) | Subcutaneous (s.c.) or Intratumoral |
| Dosing Schedule | 1, 3, and 10 mg/kg, once daily for 21 days | 40 mg/kg, daily |
| Reported Efficacy | Dose-dependent tumor growth inhibition. Significant STAT6 degradation at 10 mg/kg.[3] | Stunted tumor growth in CT26, ID8-VEGF, and 4T1 models. In combination with radiotherapy, significantly suppressed primary and secondary tumor growth in the LLC model. |
| Tolerability | No observable weight loss or toxicity at efficacious doses.[3] | No evidence of dose-limiting toxicity. |
Experimental Protocols
This compound in CCRF-CEM Xenograft Model
A detailed experimental protocol for the in vivo efficacy of this compound in a CCRF-CEM xenograft model is outlined below.
Cell Culture:
-
CCRF-CEM cells, a human T-cell acute lymphoblastic leukemia cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Animal Model:
-
Female BALB/c nude mice (6-8 weeks old) are used for the study.
-
Each mouse is subcutaneously inoculated in the right flank with 5 x 10^6 CCRF-CEM cells suspended in 100 µL of Matrigel.
Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally once daily at doses of 1, 3, and 10 mg/kg for 21 consecutive days. The vehicle control group receives the formulation vehicle.
Efficacy Evaluation:
-
Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot to confirm STAT6 degradation).
STAT6 ASO in Syngeneic Tumor Models
The following is a representative protocol for evaluating the in vivo efficacy of a STAT6 ASO in a syngeneic mouse cancer model.
Cell Culture:
-
CT26 (colorectal carcinoma), LLC (Lewis lung carcinoma), or 4T1 (mammary carcinoma) cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
Animal Model:
-
Syngeneic mice (e.g., BALB/c for CT26 and 4T1, C57BL/6 for LLC), typically 6-8 weeks old, are used.
-
Mice are subcutaneously inoculated with an appropriate number of tumor cells (e.g., 1 x 10^6) in the flank.
Treatment:
-
Once tumors are established, mice are randomized into control and treatment groups.
-
STAT6 ASO is administered subcutaneously at a dose of 40 mg/kg daily. A control ASO is used for the comparator group.
Efficacy Evaluation:
-
Tumor growth is monitored by caliper measurements every 2-3 days.
-
Animal well-being and body weight are recorded regularly.
-
At the study endpoint, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for analysis of STAT6 mRNA levels (by RT-qPCR) and immune cell populations (by flow cytometry).
Visualizing the Pathways and Processes
To better understand the context of these therapies, the following diagrams illustrate the STAT6 signaling pathway and a general workflow for in vivo efficacy studies.
References
- 1. Inhibition of STAT6 with Antisense Oligonucleotides Enhances the Systemic Antitumor Effects of Radiotherapy and Anti-PD1 in Metastatic Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exosome-mediated genetic reprogramming of tumor-associated macrophages by exoASO-STAT6 leads to potent monotherapy antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Validate STAT6 Degradation by AK-1690: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs), has opened new avenues for therapeutic intervention against previously "undruggable" targets. AK-1690 is a novel and potent PROTAC designed to selectively induce the degradation of Signal Transducer and Activator of Transcription 6 (STAT6), a key mediator in allergic and inflammatory diseases.[1][2][3][4][5][6] Validating the on-target degradation of STAT6 by this compound requires a robust, multi-faceted approach employing several orthogonal methods to ensure data reliability and rule out off-target effects. This guide provides a comparative overview of key orthogonal validation techniques, complete with experimental protocols and data presentation formats.
The STAT6 Signaling Pathway and this compound's Mechanism of Action
STAT6 is a transcription factor that plays a critical role in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to type 2 immune responses.[7][8][9][10] Dysregulation of the STAT6 pathway is implicated in various allergic conditions, including asthma and atopic dermatitis, as well as certain cancers.[8][9][11]
This compound is a heterobifunctional molecule that consists of a ligand that binds to STAT6 and another ligand that recruits an E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of STAT6, marking it for degradation by the proteasome.[12][13] This mechanism of action effectively reduces the cellular levels of STAT6 protein.[1][2]
Caption: STAT6 signaling and this compound mechanism.
Orthogonal Validation Methods for STAT6 Degradation
A combination of techniques is essential to confirm the specific degradation of STAT6 by this compound. The following methods provide complementary information on protein levels, cellular localization, and global proteomic changes.
| Method | Principle | Key Metrics | Pros | Cons |
| Western Blot | Immunoassay that uses antibodies to detect specific proteins separated by size. | Percent degradation (Dmax), DC50 (half-maximal degradation concentration) | Widely available, relatively inexpensive, provides molecular weight information. | Semi-quantitative, lower throughput, requires specific antibodies. |
| Flow Cytometry | Measures protein expression in individual cells using fluorescently labeled antibodies. | Mean Fluorescence Intensity (MFI), percentage of STAT6-negative cells. | High-throughput, quantitative on a per-cell basis, allows for multiplexing. | Can be affected by antibody specificity and cell permeability, indirect measurement of protein levels. |
| Immunofluorescence (IF) Microscopy | Visualizes the subcellular localization and abundance of a target protein in fixed cells using fluorescent antibodies. | Changes in fluorescence intensity and localization. | Provides spatial information, allows for visual confirmation of degradation. | Not inherently quantitative, lower throughput, potential for artifacts from fixation and permeabilization. |
| Quantitative Mass Spectrometry (Proteomics) | Identifies and quantifies thousands of proteins in a sample, providing a global view of proteome changes. | Fold change in protein abundance. | Unbiased and comprehensive, can identify off-target effects, highly quantitative. | Expensive, requires specialized equipment and expertise, complex data analysis. |
| HiBiT LCI Assay | Luminescence-based assay that measures the degradation of a target protein tagged with a small peptide (HiBiT). | Decrease in luminescence signal. | Real-time, live-cell measurement, high-throughput, quantitative. | Requires genetic engineering of cell lines to express the tagged protein. |
| HTRF Assay | Homogeneous Time-Resolved Fluorescence assay to quantify protein levels. | Decrease in HTRF signal. | High-throughput, no-wash format, sensitive. | Requires specific antibody pairs and labeled reagents. |
Experimental Protocols
Western Blot
Objective: To quantify the reduction in STAT6 protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEPG2, CCRF-CEM) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for STAT6 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the percentage of STAT6 degradation relative to the vehicle control.
Flow Cytometry
Objective: To quantify STAT6 protein levels on a single-cell basis.
Methodology:
-
Cell Treatment: Treat suspension or adherent cells with a dose-response of this compound as described for Western Blot.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with ice-cold methanol (B129727) or a saponin-based buffer to allow antibody access to intracellular antigens.
-
Staining: Incubate the cells with a fluorescently conjugated primary antibody against STAT6 or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the cells on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Gate on the cell population of interest and determine the Mean Fluorescence Intensity (MFI) for STAT6. Compare the MFI of treated samples to the vehicle control.
Quantitative Mass Spectrometry (Proteomics)
Objective: To obtain an unbiased, global view of proteome changes induced by this compound and confirm the selectivity of STAT6 degradation.
Methodology:
-
Sample Preparation: Treat cells with this compound or vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with different isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of proteins across the different treatment conditions. A significant decrease in the abundance of STAT6 and minimal changes in other proteins would confirm selective degradation.[4]
Experimental Workflow Visualization
Caption: Orthogonal validation workflow for this compound.
Alternative Approaches and Comparative Compounds
While this compound is a potent STAT6 degrader, other molecules targeting the STAT6 pathway exist, offering different mechanisms of action.
| Compound/Modality | Mechanism of Action | Key Features |
| Dupilumab | Monoclonal antibody | Binds to the IL-4 receptor alpha subunit, blocking IL-4 and IL-13 signaling. |
| JAK Inhibitors (e.g., Ritlecitinib) | Small molecule inhibitors | Inhibit Janus kinases (JAKs) upstream of STAT6, thereby preventing its phosphorylation and activation. |
| KT-621 | PROTAC | Another orally available STAT6 degrader currently in clinical development.[14][15] |
| STAT6 Inhibitors (e.g., AS1517499) | Small molecule inhibitors | Directly inhibit STAT6 activity, though often with challenges in achieving high potency and selectivity. |
By employing a suite of orthogonal validation methods, researchers can build a comprehensive and compelling data package to confirm the efficacy and selectivity of this compound in degrading STAT6. This rigorous approach is crucial for advancing our understanding of STAT6 biology and for the development of novel therapeutics targeting this important pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AK-1690_TargetMol [targetmol.com]
- 3. drughunter.com [drughunter.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. STAT6 - Wikipedia [en.wikipedia.org]
- 8. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Profiling of STAT6 Degraders: From Binding and Ternary Complex Formation to Cellular Degradation and Pathway Suppression - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 11. STAT6 signal transducer and activator of transcription 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. labiotech.eu [labiotech.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dermatologytimes.com [dermatologytimes.com]
AK-1690 vs. its Inactive Control AK-1690Me: A Head-to-Head Comparison in Preclinical Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the STAT6 degrader AK-1690 and its inactive methyl-ester control compound, AK-1690Me, based on preclinical experimental data. All cited data is sourced from the 2024 Journal of Medicinal Chemistry publication by Kaneshige et al., titled "Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader."
This compound is a novel and highly potent proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Signal Transducer and Activator of Transcription 6 (STAT6). To validate that the observed effects of this compound are due to its STAT6-degrading activity, a structurally similar but functionally inactive control molecule, AK-1690Me, was synthesized. In AK-1690Me, the carboxylic acid on the cereblon E3 ligase-binding moiety is methylated, which abrogates its ability to recruit the E3 ligase and subsequently prevents the degradation of the target protein. This guide summarizes the key experimental findings that highlight the potent and specific activity of this compound in contrast to the inert nature of AK-1690Me.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments comparing the efficacy of this compound and AK-1690Me in inducing STAT6 degradation across various human cell lines.
Table 1: STAT6 Degradation Activity in Human Cell Lines
| Cell Line | Compound | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| MV4;11 (Acute myeloid leukemia) | This compound | 1.0 | >95 | 12 |
| AK-1690Me | No degradation observed at 10 µM | - | 12 | |
| Human PBMCs | This compound | 80 | >90 | 18 |
| AK-1690Me | No degradation observed at 10 µM | - | 18 | |
| L1236 (Hodgkin's lymphoma) | This compound | Not specified | Potent degradation observed | 24 |
| AK-1690Me | No degradation observed at 10 µM | - | 24 | |
| HEPG2 (Hepatocellular carcinoma) | This compound | 3.2 | >90 | Not specified |
| CCRF-CEM (Acute lymphoblastic leukemia) | This compound | 3.2 | >90 | Not specified |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Selectivity of this compound for STAT6 Degradation
| Protein Target | Compound | Concentration | % Degradation | Cell Line | Treatment Time (h) |
| STAT1 | This compound | Up to 10 µM | No significant degradation | MV4;11 | 12 |
| STAT2 | This compound | 2 µM | <40 | MV4;11 | 12 |
| 10 µM | <40 | MV4;11 | 12 | ||
| STAT3 | This compound | Up to 10 µM | No significant degradation | MV4;11 | 12 |
| STAT5 | This compound | Up to 10 µM | No significant degradation | MV4;11 | 12 |
| pSTAT5 (Y694) | This compound | Up to 10 µM | No significant degradation | MV4;11 | 12 |
| STAT6 | This compound | See Table 1 | See Table 1 | Various | Various |
| AK-1690Me | 10 µM | No degradation | MV4;11 | 12 |
Experimental Protocols
Western Blotting for STAT6 Degradation
Objective: To determine the potency and selectivity of this compound in degrading STAT6 protein in comparison to the inactive control AK-1690Me.
Methodology:
-
Cell Culture and Treatment: Human cancer cell lines (MV4;11, L1236, HEPG2, CCRF-CEM) and peripheral blood mononuclear cells (PBMCs) were cultured under standard conditions. Cells were treated with varying concentrations of this compound or with AK-1690Me (typically at 10 µM) for the indicated times (12, 18, or 24 hours).
-
Cell Lysis: Following treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes were then incubated overnight at 4°C with primary antibodies specific for STAT6 and other STAT family members (STAT1, STAT2, STAT3, STAT5, pSTAT5). An antibody for a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.
-
After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software. The level of STAT6 was normalized to the loading control, and the percentage of degradation was calculated relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound leading to STAT6 degradation.
Caption: Workflow for assessing STAT6 degradation by Western blot.
Caption: Logical comparison of this compound and AK-1690Me activity.
Head-to-Head Comparison: AK-1690 vs. siRNA Knockdown for STAT6 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Targeting STAT6
Signal Transducer and Activator of Transcription 6 (STAT6) has emerged as a critical therapeutic target in a range of diseases, from allergic inflammation to various cancers.[1][2] For researchers and drug developers, selecting the optimal method for inhibiting STAT6 function is a crucial decision that can significantly impact experimental outcomes and therapeutic potential. This guide provides a head-to-head comparison of two prominent methods for downregulating STAT6: the novel PROTAC degrader AK-1690 and the well-established technique of small interfering RNA (siRNA) knockdown.
This comparison summarizes key performance data from published studies, details the experimental protocols for each method, and provides visualizations of the underlying mechanisms and workflows to aid in your research and development endeavors.
At a Glance: Key Differences
| Feature | This compound (PROTAC Degrader) | siRNA Knockdown |
| Mechanism of Action | Post-translational: Induces targeted degradation of the STAT6 protein. | Post-transcriptional: Mediates the cleavage and degradation of STAT6 mRNA. |
| Target Molecule | STAT6 Protein | STAT6 mRNA |
| Mode of Inhibition | Protein elimination | Inhibition of protein synthesis |
| Reported Potency | DC50 = 1 nM (in MV4;11 cells)[1][2][3] | IC50 = 10 pM (protein), 134 ± 53 pM (mRNA) (in A549 cells); Optimal concentration for >60% knockdown: 100 nM (in HT-29 and ZR-75-1 cells) |
| Duration of Effect | Dependent on protein resynthesis rate and compound pharmacokinetics. A single dose effectively depleted STAT6 in mouse tissues.[1] | Transient, with knockdown maintained for up to 7 days post-transfection in some cell lines.[4] |
| Selectivity | High selectivity for STAT6 over other STAT family members.[1][2] | Sequence-dependent; potential for off-target effects through partial complementarity to other mRNAs. |
Mechanism of Action
This compound: Targeted Protein Degradation
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to hijack the cell's natural protein disposal system to eliminate the STAT6 protein.[1][2] One end of the this compound molecule binds to the STAT6 protein, while the other end recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of STAT6, marking it for degradation by the proteasome.
Mechanism of this compound-mediated STAT6 protein degradation.
siRNA: Silencing Gene Expression
Small interfering RNA (siRNA) operates at the post-transcriptional level to inhibit protein expression. A synthetic double-stranded RNA molecule, designed to be complementary to a specific sequence within the STAT6 mRNA, is introduced into the cell. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then uses the siRNA as a guide to find and cleave the target STAT6 mRNA. This degradation of the mRNA prevents its translation into protein.
Mechanism of siRNA-mediated STAT6 mRNA knockdown.
Performance Data
Potency and Efficacy
Direct comparison of potency is challenging due to the different experimental systems reported in the literature. However, the available data suggest that this compound is highly potent, with a DC50 (concentration for 50% degradation) of 1 nM in MV4;11 human leukemia cells.[1][2][3]
For siRNA, potency can be very high, with one study reporting an IC50 for protein inhibition as low as 10 pM in A549 lung carcinoma cells.[5] However, in other cell lines like HT-29 (colon adenocarcinoma) and ZR-75-1 (breast carcinoma), optimal and significant knockdown (>60%) was achieved at a concentration of 100 nM.[4]
Table 1: Quantitative Comparison of STAT6 Inhibition
| Parameter | This compound | STAT6 siRNA | Cell Line(s) |
| DC50 (Protein Degradation) | 1 nM | - | MV4;11[1][2][3] |
| IC50 (Protein Inhibition) | - | 10 pM | A549[5] |
| IC50 (mRNA Inhibition) | - | 134 ± 53 pM | A549[5] |
| Optimal Concentration for >60% Protein Knockdown | Not reported | 100 nM | HT-29, ZR-75-1[4] |
Duration of Action
The duration of effect for this compound is dependent on the resynthesis rate of the STAT6 protein and the pharmacokinetic properties of the compound. A single dose of this compound has been shown to effectively deplete STAT6 in mouse tissues, suggesting a durable in vivo effect.[1]
The effect of siRNA is transient. In HT-29 and ZR-75-1 cells, a single transfection resulted in STAT6 protein knockdown that was maintained for up to 7 days.[4] The duration of silencing is influenced by factors such as cell division rate and the stability of the siRNA and RISC complex.
Specificity and Off-Target Effects
This compound has demonstrated high selectivity for STAT6. Proteomic analyses have shown a narrow degradation profile, with minimal effects on other STAT family members even at micromolar concentrations.[1][2]
The specificity of siRNA is determined by its sequence. While designed to be specific, siRNAs can have off-target effects by partially binding to the mRNA of other genes, leading to their unintended knockdown. These off-target effects are a known consideration in siRNA experiments.
Experimental Protocols
This compound Treatment in Cells (General Protocol)
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing cell culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting or mass spectrometry, to determine the levels of STAT6 protein.
STAT6 siRNA Transfection (General Protocol)
-
Cell Seeding: Seed cells in antibiotic-free medium 18-24 hours prior to transfection to achieve 60-80% confluency at the time of transfection.
-
Complex Formation:
-
In one tube (Solution A), dilute the STAT6 siRNA duplex to the desired final concentration in a serum-free medium.
-
In a separate tube (Solution B), dilute a transfection reagent (e.g., a lipid-based reagent) in a serum-free medium.
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Wash the cells once with a serum-free medium.
-
Add the siRNA-lipid complex mixture to the cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C.
-
Post-transfection: Add antibiotic-containing normal growth medium and continue to culture the cells.
-
Analysis: Harvest cells at various time points post-transfection (e.g., 24, 48, 72 hours) for analysis of STAT6 mRNA (by RT-qPCR) or protein (by Western blot or flow cytometry) levels.
Generalized workflow for comparing STAT6 inhibition methods.
Summary and Conclusion
Both this compound and siRNA are powerful tools for reducing STAT6 levels, but they operate through fundamentally different mechanisms, which influences their characteristics and applications.
This compound offers a highly potent and selective method for directly eliminating the STAT6 protein. Its catalytic mode of action and potential for in vivo efficacy make it a promising candidate for therapeutic development and a valuable tool for studying the acute effects of STAT6 protein loss.
siRNA knockdown is a widely used and effective method for inhibiting STAT6 expression at the genetic level. While highly potent, its transient nature and the potential for off-target effects require careful experimental design and validation.
The choice between this compound and siRNA will depend on the specific research question, the experimental system, and the desired duration of STAT6 inhibition. For studies requiring high selectivity and direct targeting of the existing protein pool, this compound presents a compelling option. For routine gene function studies where transient knockdown is sufficient, siRNA remains a valuable and accessible tool. As the field of targeted protein degradation expands, further studies directly comparing these modalities in the same systems will be invaluable for guiding future research and therapeutic strategies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. STAT6 knockdown using multiple siRNA sequences inhibits proliferation and induces apoptosis of human colorectal and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of AK-1690: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of AK-1690, a potent and selective STAT6 PROTAC degrader used in cancer research. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols, these guidelines are based on best practices for the management of research-grade chemical waste.
Summary of this compound Properties
To ensure safe handling, it is important to be familiar with the known properties of this compound. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | STAT6 PROTAC Degrader |
| CAS Number | 2984505-88-4 |
| Molecular Formula | C₅₁H₅₆F₂N₅O₁₁PS |
| Molecular Weight | 1016.05 g/mol |
| Physical Form | Solid, white to off-white powder |
| Solubility | Soluble in DMSO |
| Storage (Solid) | -20°C for 12 months or 4°C for 6 months |
| Storage (In Solvent) | -80°C for 6 months or -20°C for 1 month (protect from light, under nitrogen) |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect from potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
1. Solid Waste (Unused or Expired this compound)
-
Collection: Collect all solid this compound waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
2. Liquid Waste (DMSO or Other Solvent Solutions)
-
Collection: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste.[1] Do not mix with other waste streams unless you have confirmed compatibility.
-
Labeling: Label the container with "Hazardous Waste," the full names of all chemical constituents (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Storage: Store the liquid waste container in secondary containment to prevent spills.
3. Contaminated Laboratory Materials
-
Segregation: Any materials that have come into contact with this compound, such as pipette tips, gloves, weigh boats, and contaminated absorbent materials, should be considered hazardous waste.
-
Collection: Place these materials in a designated, sealed container or a heavy-duty plastic bag clearly labeled as "Hazardous Waste" and listing the contaminant ("this compound").
4. Empty Containers
-
Decontamination: To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound or another appropriate solvent).
-
Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.[2]
-
Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. Be sure to deface or remove the original label. Always follow your institution's specific guidelines for empty container disposal.[2]
Experimental Protocols: General Chemical Waste Handling
While no specific experimental protocols for this compound disposal were found, the general protocol for handling non-hazardous or uncharacterized solid chemical waste in a laboratory setting involves the following steps:
-
Hazard Assessment: In the absence of an SDS, treat the chemical as hazardous.
-
Segregation: Keep the waste stream separate from other chemical waste to avoid unknown reactions.
-
Containment: Use appropriate, sealed, and labeled containers for solid, liquid, and contaminated waste.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste streams.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and protecting our ecosystem. Always consult your institution's specific guidelines and your local Environmental Health and Safety office for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
